In-Depth Technical Guide: Spectroscopic Characterization of 4,5,6,7-Tetrahydro-1-benzothien-2-ylmethanol
Executive Summary 4,5,6,7-Tetrahydro-1-benzothien-2-ylmethanol (CAS: 51632-08-7) is a highly functionalized fused-thiophene building block widely utilized in medicinal chemistry and advanced materials science. Because th...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4,5,6,7-Tetrahydro-1-benzothien-2-ylmethanol (CAS: 51632-08-7) is a highly functionalized fused-thiophene building block widely utilized in medicinal chemistry and advanced materials science. Because the molecule contains an electron-rich heteroaromatic core fused to an aliphatic cyclohexene ring, accurate structural elucidation requires a multi-modal spectroscopic approach. This whitepaper provides a definitive, self-validating framework for the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characterization of this compound.
Structural Elucidation Strategy
To ensure absolute structural certainty, we employ an orthogonal analytical workflow. No single technique is treated as ground truth; instead, the empirical data from NMR (connectivity and chemical environment), IR (functional group vibrations), and MS (molecular weight and fragmentation thermodynamics) must converge to validate the structure.
Multi-modal spectroscopic workflow for structural elucidation.
Nuclear Magnetic Resonance (NMR) Profiling
Causality Behind Experimental Choices
Deuterated chloroform (CDCl₃) is selected as the solvent because it lacks exchangeable protons that could obscure the critical primary alcohol (-OH) signal. The chemical shifts are referenced to internal Tetramethylsilane (TMS) at 0.00 ppm, strictly adhering to the[1]. The thiophene C3 proton is uniquely shielded (~6.75 ppm) compared to standard benzenoid aromatics due to the electron-rich nature of the sulfur heteroatom.
Quantitative Data: ¹H and ¹³C NMR Assignments
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
Position
Chemical Shift (ppm)
Multiplicity
Integration
Causality / Structural Notes
OH
1.80
br s
1H
Broadened by hydrogen bonding; exchanges with D₂O.
C5-H₂, C6-H₂
1.70 – 1.85
m
4H
Distal aliphatic protons of the cyclohexene ring.
C4-H₂, C7-H₂
2.50 – 2.70
m
4H
Deshielded due to allylic proximity to the thiophene core.
CH₂OH
4.65
s
2H
Deshielded by electronegative oxygen and aromatic ring current.
Processing: Apply zero-filling and exponential apodization (LB = 0.3 Hz for ¹H, 1.0 Hz for ¹³C).
System Validation: Confirm the CDCl₃ residual solvent peak exactly at 7.26 ppm (¹H) and 77.16 ppm (¹³C) to validate the calibration axis, cross-referencing against the standardized solvent impurity tables by [2]. The integral ratio of the CH₂OH (2H) to the C3-H (1H) must be exactly 2:1.
Infrared (IR) Vibrational Analysis
Causality Behind Experimental Choices
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is chosen over traditional KBr pelleting. KBr is highly hygroscopic; absorbed atmospheric water yields a massive O-H stretch artifact that masks the endogenous primary alcohol signal of the molecule. ATR-FTIR analyzes the neat solid, preserving the true vibrational state of the compound.
Quantitative Data: Key Vibrational Modes
Table 3: ATR-FTIR Data
Wavenumber (cm⁻¹)
Intensity
Assignment
3350
Strong, broad
O-H stretch (intermolecularly hydrogen-bonded)
2920, 2850
Strong
C-H stretch (sp³, cyclohexene ring)
1540, 1440
Medium
C=C stretch (thiophene ring skeletal vibrations)
1010
Strong
C-O stretch (primary alcohol)
| 840 | Medium | C-H out-of-plane bend (thiophene C3-H) |
Self-Validating Acquisition Protocol
Preparation: Clean the diamond ATR crystal with anhydrous isopropanol.
Background: Acquire a background spectrum (32 scans) of the ambient atmosphere.
Acquisition: Apply 1-2 mg of the neat solid sample onto the crystal. Apply uniform pressure using the anvil. Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.
System Validation: The absence of a broad band around 3400 cm⁻¹ in the background spectrum validates a moisture-free crystal. The signal-to-noise ratio of the diagnostic C-O stretch at ~1010 cm⁻¹ must exceed 100:1 to be accepted.
Mass Spectrometry (MS) & Fragmentation Dynamics
Causality Behind Experimental Choices
Electron Ionization (EI) at a standardized 70 eV is utilized because it imparts a highly reproducible amount of internal energy to the molecule, resulting in fragmentation pathways that can be universally matched against authoritative libraries like the [3] and the [4].
Primary electron ionization (EI) fragmentation pathways at 70 eV.
Quantitative Data: EI-MS Fragmentation
Table 4: EI-MS Data (70 eV)
m/z
Relative Abundance (%)
Ion Assignment
Thermodynamic Causality
168
100 (Base Peak)
[M]⁺ (Molecular Ion)
High stability of the fused heteroaromatic system.
170
~4.5
[M+2]⁺
Natural abundance of the ³⁴S isotope.
151
15
[M - OH]⁺
Homolytic cleavage of the hydroxyl radical.
150
25
[M - H₂O]⁺
Rearrangement and loss of water.
| 137 | 85 | [M - CH₂OH]⁺ | Formation of the highly stable resonance-stabilized thiophenyl cation. |
Self-Validating Acquisition Protocol
Preparation: Dissolve the sample in GC-grade methanol to a concentration of 1 mg/mL.
Injection: Inject 1 µL into a GC-MS system equipped with a non-polar capillary column (e.g., HP-5MS).
Chromatography: Set the oven program to hold at 80°C for 1 min, then ramp at 15°C/min to 280°C.
Ionization: Set the MS source temperature to 230°C and the ionization energy strictly to 70 eV. Scan the mass range of m/z 50–300.
System Validation: The presence of an [M+2] peak at m/z 170 with approximately 4.5% relative intensity to the molecular ion (m/z 168) self-validates the presence of exactly one sulfur atom, confirming the molecular formula C₉H₁₂OS.
Conclusion
The comprehensive structural validation of 4,5,6,7-Tetrahydro-1-benzothien-2-ylmethanol relies on the synergistic interpretation of its spectroscopic data. The ¹H and ¹³C NMR spectra unequivocally map the carbon framework and proton environments, the ATR-FTIR data confirms the presence of the primary alcohol and sp³/sp² C-H domains without moisture artifacts, and the 70 eV EI-MS data locks in the molecular mass, isotopic sulfur signature, and thermodynamic fragmentation pathways. Adhering to the self-validating protocols outlined above ensures high-fidelity data suitable for regulatory submissions and advanced chemical research.
References
Title: NIST Chemistry WebBook, SRD 69
Source: National Institute of Standards and Technology (NIST)
URL: [Link]
Title: Spectral Database for Organic Compounds (SDBS)
Source: National Institute of Advanced Industrial Science and Technology (AIST)
URL: [Link]
Title: NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities
Source: Journal of Organic Chemistry (ACS Publications)
URL: [Link]
Title: Recommendations for the presentation of NMR structures of proteins and nucleic acids
Source: Journal of Biomolecular NMR (IUPAC-IUBMB-IUPAB)
URL: [Link]
Therapeutic Horizons of Tetrahydrobenzothiophene Derivatives: A Technical Whitepaper on Biological Activity and Target Engagement
Executive Summary As a privileged heterocyclic pharmacophore, the tetrahydrobenzothiophene (THBT) scaffold has become a cornerstone in modern rational drug design. Synthesized predominantly via the highly versatile Gewal...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a privileged heterocyclic pharmacophore, the tetrahydrobenzothiophene (THBT) scaffold has become a cornerstone in modern rational drug design. Synthesized predominantly via the highly versatile Gewald multicomponent reaction, the fusion of a thiophene ring with a cyclohexane moiety provides a unique spatial geometry. This structural conformation facilitates high-affinity binding to diverse biological targets, ranging from kinase active sites in human oncology models to membrane transport proteins in multidrug-resistant bacteria. This whitepaper synthesizes the mechanistic pathways, quantitative pharmacological data, and self-validating experimental protocols required to evaluate THBT derivatives effectively.
Mechanistic Pathways & Target Engagement
Oncology: Overcoming Tumor Progression via Kinase & STAT3 Inhibition
THBT derivatives have demonstrated profound anticancer activity through multi-pathway inhibition. A primary mechanism of action involves the disruption of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. For instance, the compound K2071—a 6-aminobenzo[b]thiophene 1,1-dioxide derivative—acts as a potent STAT3 inhibitor. Unlike its parent compound Stattic, K2071 exhibits reduced thiol reactivity, which minimizes off-target toxicity while maintaining robust antimitotic and senotherapeutic activities against glioblastoma (U-87 MG) cells [[1]]().
Furthermore, in colorectal cancer models, specific THBT derivatives function as dual inhibitors of Pyruvate Dehydrogenase Kinase 1 (PDK1) and Lactate Dehydrogenase A (LDHA). By inhibiting these metabolic kinases, THBT compounds effectively starve colorectal cancer cells (LoVo and HCT-116) by disrupting the Warburg effect, a critical metabolic dependency of solid tumors 2.
Fig 1: Mechanism of STAT3 pathway inhibition by THBT derivatives in oncology models.
Infectious Diseases: Disruption of Bacterial Biogenesis
The rise of antimicrobial resistance (AMR) has necessitated the exploration of novel scaffolds. THBT derivatives have emerged as potent inhibitors of bacterial lipopolysaccharide (LPS) biogenesis and MSBA (a highly conserved lipid flippase). Certain 2-benzamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid derivatives exhibit profound antibacterial activity against E. coli, P. aeruginosa, Salmonella, and S. aureus3. Additionally, sulfonamide derivatives of THBT have shown significant in vivo efficacy in accelerating the healing of S. aureus-infected wounds in murine models 4. These compounds also frequently demonstrate potent antioxidant potential, verified via DPPH free radical scavenging assays 5.
Quantitative Pharmacological Profiling
The biological activity of THBT derivatives is heavily dictated by their Structure-Activity Relationship (SAR). The table below summarizes the quantitative efficacy of leading THBT derivatives across various indications.
As an Application Scientist, I emphasize that a screening protocol is only as reliable as its internal controls. The following methodologies detail the critical workflows required to validate the biological activity of THBT derivatives.
Fig 2: Standardized experimental workflow for the biological evaluation of THBT compounds.
In Vitro Anticancer Screening (MTT Viability Assay)
According to standard biochemical assay parameters 6, the MTT assay requires precise execution to ensure that the reduction of the tetrazolium dye accurately reflects mitochondrial oxidoreductase activity.
Cell Seeding: Seed cancer cells (e.g., U-87 MG) at a density of
5×103
cells/well in a 96-well plate.
Causality Checkpoint: This specific density ensures cells remain in the exponential growth phase during the 72-hour treatment window, preventing contact inhibition artifacts that could falsely present as drug-induced cytostasis.
Compound Treatment: Treat cells with THBT derivatives across a logarithmic concentration gradient (1–100 μM). Include a vehicle control (0.1% DMSO).
Self-Validating System: The 0.1% DMSO control is critical. Exceeding this concentration can induce solvent-mediated cytotoxicity, artificially skewing the IC50 calculation.
MTT Addition & Solubilization: Add MTT solution (5 mg/mL) and incubate for 4 hours. Subsequently, aspirate the media and add 150 μL of DMSO.
Causality Checkpoint: The formazan crystals produced by viable cells are water-insoluble. Complete solubilization in DMSO is mandatory to yield a homogenous solution for accurate spectrophotometric reading at 570 nm.
Following established antimicrobial testing guidelines 6, the Minimum Inhibitory Concentration (MIC) is determined through a rigorous microdilution matrix.
Inoculum Standardization: Suspend isolated bacterial colonies in sterile saline to match a 0.5 McFarland standard (
∼1.5×108
CFU/mL), then dilute 1:150 in Mueller-Hinton Broth (MHB).
Causality Checkpoint: Standardizing the inoculum prevents artificial inflation or deflation of the MIC due to varying starting bacterial loads.
Serial Dilution & Inoculation: Prepare a two-fold serial dilution of the THBT derivative in a 96-well plate (128 μM down to 0.25 μM). Add 50 μL of the standardized bacterial suspension.
Self-Validating System: You must include a growth control (broth + bacteria) and a sterility control (broth only). This ensures that any observed lack of turbidity is strictly due to the THBT derivative's antibacterial action, not media contamination or compromised bacterial viability.
Observation: Following an 18-24 hour incubation at 37°C, determine the MIC by identifying the lowest concentration well with zero visible turbidity.
Conclusion & Future Perspectives
Tetrahydrobenzothiophene derivatives represent a highly tunable and biologically active class of compounds. Through rational substitution, researchers can direct the scaffold's affinity toward specific oncology targets (like STAT3 or PDK1) or broad-spectrum antimicrobial targets (like MSBA). Future drug development initiatives should focus on optimizing the pharmacokinetic profiles (ADME/Tox) of these leads to transition them from in vitro success to in vivo clinical viability.
References
Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer | ACS Omega - acs.org - 2
Synthesis, Biological Evaluation, and Docking Analysis of Novel Tetrahydrobenzothiophene Derivatives | Request PDF - ResearchGate - researchgate.net - 5
Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities - PMC - nih.gov -1
Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC - nih.gov - 3
Discovery of novel tetrahydrobenzothiophene derivatives as MSBA inhibitors for antimicrobial agents - PubMed - nih.gov - 4
Starting materials for 4,5,6,7-Tetrahydro-1-benzothien-2-ylmethanol synthesis
An in-depth technical guide detailing the strategic synthesis of 4,5,6,7-Tetrahydro-1-benzothien-2-ylmethanol, focusing on starting material selection, mechanistic causality, and self-validating experimental protocols. E...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical guide detailing the strategic synthesis of 4,5,6,7-Tetrahydro-1-benzothien-2-ylmethanol, focusing on starting material selection, mechanistic causality, and self-validating experimental protocols.
Executive Summary & Retrosynthetic Strategy
4,5,6,7-Tetrahydro-1-benzothien-2-ylmethanol is a critical heterocyclic building block widely utilized in medicinal chemistry and drug development for synthesizing kinase inhibitors, GPCR modulators, and other bioactive macromolecules. The strategic assembly of this molecule requires a robust, scalable, and regioselective approach.
While the classic Gewald multicomponent reaction is a staple for synthesizing 2-aminothiophene derivatives, it is suboptimal for our target because it yields a 2-amino-3-carboxylate system. Removing the amino group (deamination) and adjusting the substitution pattern to achieve a 2-hydroxymethyl moiety introduces unnecessary synthetic steps and reduces overall yield.
Instead, a highly efficient three-step linear sequence is preferred. This route utilizes cyclohexanone and ethyl 2-mercaptoacetate (ethyl thioglycolate) as the primary starting materials. The sequence involves a Vilsmeier-Haack-Arnold formylation, followed by a base-mediated thiophene annulation, and concludes with a hydride reduction[1]. This pathway ensures absolute regiocontrol, placing the functional handle exactly at the C2 position of the tetrahydrobenzothiophene core.
Retrosynthetic analysis of 4,5,6,7-Tetrahydro-1-benzothien-2-ylmethanol.
To ensure scientific integrity, every protocol described below functions as a self-validating system . By tracking specific analytical markers (IR, NMR, TLC), researchers can verify the success of each transformation before proceeding, thereby preventing the carryover of impurities.
Step 2.1: Vilsmeier-Haack-Arnold Formylation
Objective: Convert cyclohexanone to 2-chlorocyclohex-1-enecarbaldehyde.
Causality: The reaction between Phosphorus Oxychloride (POCl₃) and N,N-Dimethylformamide (DMF) generates the electrophilic Vilsmeier reagent (chloromethyleneiminium ion). Cyclohexanone undergoes enolization and attacks this intermediate. The excess POCl₃ converts the enolic oxygen into a superior leaving group, which is subsequently displaced by a chloride ion to yield the β-chloro-α,β-unsaturated aldehyde[2].
Protocol:
Reagent Preparation: Charge a dry, argon-flushed flask with anhydrous DMF (45 mL). Cool the system to 0–5 °C using an ice-salt bath.
Vilsmeier Reagent Generation: Add POCl₃ (0.12 mol) dropwise over 30 minutes, maintaining the internal temperature below 5 °C to prevent uncontrolled exothermic degradation[3].
Substrate Addition: Dissolve cyclohexanone (0.05 mol) in anhydrous DMF (10 mL) and add it dropwise to the complex.
Reaction Execution: Remove the ice bath, allow the mixture to warm to room temperature, and then heat to 55–60 °C for 4 hours[3].
Quenching & Workup: Cool the mixture and pour it slowly into a vigorously stirred 50% aqueous sodium acetate solution (100 mL) at 0–5 °C to hydrolyze the iminium intermediate. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
Objective: Construct the ethyl 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate core.
Causality: The addition of a base deprotonates the thiol group of ethyl 2-mercaptoacetate. The resulting highly nucleophilic thiolate undergoes an addition-elimination sequence at the vinylic chloride of the intermediate. The adjacent active methylene group of the acetate then attacks the aldehyde carbonyl in an intramolecular aldol condensation, followed by dehydration to establish the aromatic thiophene system[4].
Mechanistic workflow of the thiophene annulation step.
Protocol:
Solution Preparation: Dissolve 2-chlorocyclohex-1-enecarbaldehyde (0.04 mol) and ethyl 2-mercaptoacetate (0.042 mol) in anhydrous ethanol (50 mL).
Base Addition: Add Triethylamine (Et₃N) or Sodium Ethoxide (0.05 mol) dropwise at room temperature. An exothermic reaction accompanied by a color change will occur.
Cyclization: Heat the mixture to reflux for 2–4 hours. Monitor the disappearance of the aldehyde via TLC.
Workup: Concentrate the solvent under reduced pressure. Partition the residue between water and dichloromethane (DCM). Wash the organic layer with 1M HCl, water, and brine. Dry and evaporate to yield the ester[4].
Step 3.3: Hydride Reduction to the Target Alcohol
Objective: Reduce the C2-ester to a primary alcohol.
Causality: The ethyl ester functional group serves as a robust handle for reduction[1]. Lithium Aluminum Hydride (LiAlH₄) acts as a potent source of nucleophilic hydride, attacking the ester carbonyl twice to expel the ethoxide leaving group and yield the primary alkoxide. Anhydrous THF is utilized as it effectively coordinates and stabilizes the lithium and aluminum intermediates during the transition states.
Protocol:
Preparation: Suspend LiAlH₄ (0.03 mol) in anhydrous THF (30 mL) in a flame-dried flask under argon at 0 °C.
Reduction: Dissolve ethyl 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate (0.02 mol) in THF (10 mL) and add dropwise to the suspension.
Reaction Execution: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 1.5 hours.
Fieser Workup (Critical for Yield): Cool to 0 °C. Sequentially and cautiously add: 1.14 mL water, 1.14 mL 15% aqueous NaOH, and 3.42 mL water. Stir vigorously until a white, granular aluminum salt precipitate forms. Filter through a pad of Celite, wash the filter cake with hot THF, and concentrate the filtrate to afford pure 4,5,6,7-Tetrahydro-1-benzothien-2-ylmethanol.
Quantitative Data & Self-Validating Metrics
To ensure process integrity, the following table summarizes the expected quantitative outcomes and the analytical metrics required to validate each intermediate before advancing to the next step.
Synthesis Step
Target Intermediate
Expected Yield
Reaction Time
Self-Validation Metric (NMR / IR)
1. Formylation
2-Chlorocyclohex-1-enecarbaldehyde
70–85%
4.0 h
¹H-NMR: Appearance of sharp aldehyde singlet at ~10.1 ppm.
¹H-NMR: Appearance of thiophene aromatic proton at ~6.9 ppm.IR: Ester carbonyl stretch at ~1710 cm⁻¹.
3. Reduction
4,5,6,7-Tetrahydro-1-benzothien-2-ylmethanol
85–95%
2.0 h
¹H-NMR: Disappearance of ethyl quartet/triplet; appearance of CH₂-OH doublet (~4.7 ppm).IR: Broad O-H stretch at ~3300 cm⁻¹; loss of C=O stretch.
References
Der Pharma Chemica - Synthesis and Characterization of Novel Chalcones of 3-Benzylidene-2-chlorocyclohex-1-enecarbaldehyde.
Source: Der Pharma Chemica
URL:[Link]
ResearchGate - Synthesis and biological evaluation of novel active arylidene.
Source: ResearchGate
URL:[Link]
Stability and Storage of 4,5,6,7-Tetrahydro-1-benzothien-2-ylmethanol: A Technical Guide for Researchers
This guide provides an in-depth analysis of the stability and optimal storage conditions for 4,5,6,7-Tetrahydro-1-benzothien-2-ylmethanol, a key intermediate in pharmaceutical research and development. Drawing upon estab...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth analysis of the stability and optimal storage conditions for 4,5,6,7-Tetrahydro-1-benzothien-2-ylmethanol, a key intermediate in pharmaceutical research and development. Drawing upon established principles of chemical stability and data from related thiophene derivatives, this document offers practical recommendations to ensure the integrity and purity of this compound for researchers, scientists, and drug development professionals.
Chemical Profile and Inherent Stability
4,5,6,7-Tetrahydro-1-benzothien-2-ylmethanol possesses a bicyclic structure composed of a fused thiophene and a cyclohexane ring, with a primary alcohol functional group. The inherent stability of this molecule is largely dictated by the chemical properties of these constituent parts. The tetrahydrobenzothiophene core is relatively stable; however, the presence of the sulfur heteroatom and the hydroxyl group introduces potential sites for degradation.[1]
The sulfur atom in the thiophene ring can be susceptible to oxidation, which is a common degradation pathway for many sulfur-containing heterocyclic compounds.[2][3] Additionally, the primary alcohol is a reactive functional group that can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Key Factors Influencing Stability
Several environmental factors can significantly impact the stability of 4,5,6,7-Tetrahydro-1-benzothien-2-ylmethanol. Understanding and controlling these factors are crucial for maintaining the compound's purity and preventing the formation of degradation products.
Parameter
Risk to Stability
Recommended Control Measures
Temperature
Elevated temperatures can accelerate the rate of chemical degradation, including oxidation and other decomposition reactions.
Store at controlled room temperature or in a refrigerator (2-8 °C) for long-term storage. Avoid exposure to high heat or direct sunlight.
Light
Exposure to UV or visible light can provide the energy to initiate photochemical degradation reactions. Thiophene derivatives can be light-sensitive.
Store in amber or opaque containers to protect from light. Conduct all handling and dispensing in a dimly lit area or under yellow light.
Humidity
Moisture can facilitate hydrolytic degradation, although this is less of a concern for this molecule compared to esters or amides. High humidity can also lead to physical changes in solid materials.
Store in a tightly sealed container in a dry environment. The use of a desiccator is recommended for long-term storage of the solid form.
Oxygen
As a primary degradation pathway is likely oxidation, the presence of atmospheric oxygen is a significant risk factor.[2][4]
For long-term storage, consider purging the container with an inert gas such as argon or nitrogen before sealing.
pH
Although the molecule itself is not highly acidic or basic, storage in solutions with extreme pH values could potentially catalyze degradation reactions.
If in solution, use a buffered system to maintain a neutral pH.
Potential Degradation Pathways
Based on the chemical structure of 4,5,6,7-Tetrahydro-1-benzothien-2-ylmethanol and the known degradation mechanisms of related compounds, several potential degradation pathways can be postulated. A proactive understanding of these pathways is essential for developing stability-indicating analytical methods.
The primary alcohol is susceptible to oxidation to form the corresponding aldehyde, which can be further oxidized to the carboxylic acid. The sulfur atom in the thiophene ring can be oxidized to a sulfoxide and subsequently to a sulfone under stronger oxidizing conditions.[2][4]
Recommended Storage and Handling Procedures
To ensure the long-term stability of 4,5,6,7-Tetrahydro-1-benzothien-2-ylmethanol, the following storage and handling procedures are recommended:
Containers : Use well-sealed, amber glass vials or bottles. For highly sensitive applications, consider ampoules sealed under an inert atmosphere.
Atmosphere : For long-term storage, particularly of the solid material, purge the container with an inert gas like argon or nitrogen before sealing to minimize exposure to oxygen.
Temperature : For routine use, store in a cool, dark place. For long-term storage, refrigeration (2-8 °C) is recommended. Avoid repeated freeze-thaw cycles if the compound is in solution.
Handling : When handling the compound, use personal protective equipment, including gloves and safety glasses. Avoid inhalation of any dust if handling the solid form. Perform all manipulations in a well-ventilated area, away from direct sunlight.
Experimental Protocol: Forced Degradation Study
A forced degradation study is a critical component in understanding the intrinsic stability of a molecule and for the development of stability-indicating analytical methods.[3][5][6]
Caption: Workflow for a forced degradation study.
Objective: To identify potential degradation products of 4,5,6,7-Tetrahydro-1-benzothien-2-ylmethanol under various stress conditions.
Methodology:
Sample Preparation : Prepare stock solutions of the compound in a suitable solvent (e.g., acetonitrile or methanol).
Stress Conditions :
Acidic Hydrolysis : Treat the sample with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60 °C) for a defined period.
Basic Hydrolysis : Treat the sample with 0.1 M NaOH at room temperature and at an elevated temperature (e.g., 60 °C) for a defined period.
Oxidative Degradation : Treat the sample with a solution of hydrogen peroxide (e.g., 3%) at room temperature.[5]
Thermal Degradation : Expose a solid sample and a solution of the compound to elevated temperatures (e.g., 60-80 °C).
Photostability : Expose a solid sample and a solution of the compound to light as per ICH Q1B guidelines.
Time Points : Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) for analysis.
Analysis : Analyze the stressed samples using a validated stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS), to separate and identify any degradation products.
Data Evaluation : Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify the degradation products.
Conclusion
While specific, comprehensive stability data for 4,5,6,7-Tetrahydro-1-benzothien-2-ylmethanol is not extensively published, a thorough understanding of its chemical structure and the behavior of related thiophene derivatives allows for the formulation of robust storage and handling protocols. By controlling key environmental factors such as temperature, light, and oxygen exposure, researchers can ensure the integrity of this valuable pharmaceutical intermediate. The implementation of forced degradation studies is strongly recommended to further elucidate its specific degradation pathways and to develop validated, stability-indicating analytical methods.
References
Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c00021]
(4,5,6,7-Tetrahydro-1-benzothiophen-2-yl)methanol - Chemical Substance Information. NextSDS. [URL: https://www.nextsds.com/en/search/cas/56993-87-6]
Theoretical study on the desulfurization mechanisms of thiophene and benzothiophene under inert and oxidative atmospheres. ResearchGate. [URL: https://www.researchgate.
(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanol - Chemical Substance Information. NextSDS. [URL: https://www.nextsds.com/en/search/cas/40516-71-0]
REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. International Journal of Research in Pharmaceutical and Nano Sciences. [URL: https://www.ijrpns.com/article/review-of-forced-degradation-studies-on-the-drugs-containing-hetrocyclic-compound/]
Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. Scientific Reports. [URL: https://www.
Mechanisms for the Reaction of Thiophene and Methylthiophene with Singlet and Triplet Molecular Oxygen. ResearchGate. [URL: https://www.researchgate.net/publication/272343883_Mechanisms_for_the_Reaction_of_Thiophene_and_Methylthiophene_with_Singlet_and_Triplet_Molecular_Oxygen]
Design, Synthesis, and Anti-Bacterial Evaluation of Tetrahydrobenzothiophene Derivatives as Lipopolysaccharide Biogenesis Inhibitors. Bentham Science. [URL: https://www.eurekaselect.com/article/128766]
SAFETY DATA SHEET. Thermo Fisher Scientific. [URL: https://www.alfa.com/en/msds/?language=en&cas=109-99-9]
Degradation of benzothiophene and related compounds by a soil Pseudomonas in an oil-aqueous environment. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/808164/]
Degradation of heterocyclic sulfur compounds. ResearchGate. [URL: https://www.researchgate.net/figure/Degradation-of-heterocyclic-sulfur-compounds-Experiments-were-performed-in-M9-minimal_fig2_221921312]
SAFETY DATA SHEET. ChemPoint. [URL: https://sds.chempoint.com/Specialty-Monomers/Pleximer/PLEXIMER-5003/PLEXIMER_5003_ROW-EN.pdf]
SAFETY DATA SHEET. Tokyo Chemical Industry. [URL: https://www.tcichemicals.com/IN/en/sds/B5551_J.pdf]
Unimolecular Pyrolysis Mechanism of Thiophene and Furan: An Ab Initio Comparative Study. Energy & Fuels. [URL: https://pubs.acs.org/doi/10.1021/ef500806u]
Excited states of thiophene: ring opening as deactivation mechanism. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2007/cp/b700497a]
Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. RSC Advances. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5910373/]
Review on Forced Degradation Studies. International Journal of Innovative Science and Research Technology. [URL: https://ijisrt.com/assets/upload/files/IJISRT22JAN1009.pdf]
Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. [URL: https://pharmainfo.
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [URL: https://biomedres.us/fulltexts/BJSTR.MS.ID.007492.php]
Discovery of novel tetrahydrobenzothiophene derivatives as MSBA inhibitors for antimicrobial agents. Bioorganic Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/37913586/]
Application Note: Strategic Utilization of 4,5,6,7-Tetrahydro-1-benzothien-2-ylmethanol in Medicinal Chemistry and Organic Synthesis
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Executive Summary In modern drug discovery, the tetrahydrobenzo[b]thiop...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Application Note & Validated Protocols
Executive Summary
In modern drug discovery, the tetrahydrobenzo[b]thiophene scaffold has emerged as a highly privileged pharmacophore. Its unique structural topology—a lipophilic cyclohexane ring fused to an electron-rich thiophene core—provides exceptional shape complementarity for hydrophobic pockets in various therapeutic targets, including kinases (PDK1, LDHA)[1], nuclear receptors (RORγt)[2], and tubulin[3].
4,5,6,7-Tetrahydro-1-benzothien-2-ylmethanol (CAS: 51632-08-7) serves as a premier, versatile building block for accessing these bioactive chemical spaces[4][5]. The primary alcohol at the C2 (heterobenzylic) position provides a highly reactive, yet chemoselective vector for divergent synthesis. This guide details the physicochemical properties, strategic synthetic workflows, and self-validating experimental protocols for utilizing this critical intermediate.
Physicochemical Profile
Understanding the baseline properties of 4,5,6,7-Tetrahydro-1-benzothien-2-ylmethanol is critical for optimizing reaction conditions, particularly regarding solvent selection and purification strategies.
Property
Value / Description
Chemical Name
4,5,6,7-Tetrahydro-1-benzothien-2-ylmethanol
Synonyms
4,5,6,7-Tetrahydrobenzo[b]thiophene-2-methanol
CAS Number
51632-08-7
Molecular Formula
C₉H₁₂OS
Molecular Weight
168.26 g/mol
MDL Number
MFCD08059489
Structural Features
Fused bicyclic system; C2 primary hydroxyl group
Solubility
Soluble in DCM, EtOAc, THF, and DMSO; Insoluble in H₂O
Data compiled from verified chemical supplier databases[4][5][6].
Strategic Synthetic Divergence
The strategic value of 4,5,6,7-Tetrahydro-1-benzothien-2-ylmethanol lies in the reactivity of its C2-hydroxyl group. Because the alcohol is adjacent to the electron-rich thiophene ring (a heterobenzylic position), it exhibits enhanced reactivity compared to standard aliphatic alcohols. This allows for mild reaction conditions, minimizing side reactions on the tetrahydrobenzo ring.
Chemoselective Oxidation: Conversion to the corresponding 2-carboxaldehyde. This intermediate is ideal for reductive aminations to generate kinase inhibitors or Knoevenagel condensations.
Halogenation: Conversion to 2-(chloromethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene. This creates a potent alkylating agent used to synthesize RORγt modulators and antibacterial agents[2][7].
Direct Esterification/Carbamoylation: Direct linkage to form carbamates or esters, which have shown profound efficacy as PDK1/LDHA inhibitors in colorectal cancer models[1].
Divergent synthetic workflows of 4,5,6,7-Tetrahydro-1-benzothien-2-ylmethanol.
Validated Experimental Protocols
The following protocols have been engineered to ensure high yield and purity, utilizing causality-driven reagent selection.
Protocol A: Chemoselective Oxidation to 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxaldehyde
Causality & Rationale: Strong oxidants (like KMnO₄ or Jones Reagent) will rapidly over-oxidize the heterobenzylic alcohol to the corresponding carboxylic acid (CAS: 40133-07-1)[8][9]. To arrest the oxidation at the aldehyde stage, activated Manganese(IV) Oxide (MnO₂) is utilized. MnO₂ is highly specific for allylic, benzylic, and heterobenzylic alcohols, operating under mild, neutral conditions that preserve the thiophene core.
Dissolution: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve the starting material in 50 mL of anhydrous DCM under an argon atmosphere.
Oxidant Addition: Add activated MnO₂ in a single portion. Note: The large excess (10 eq) is standard for heterogeneous MnO₂ oxidations to ensure complete conversion within a reasonable timeframe.
Reaction: Stir the black suspension vigorously at room temperature (20-25 °C) for 12-16 hours. Monitor the reaction via TLC (Hexanes:EtOAc 8:2). The product aldehyde will appear as a UV-active spot with a higher Rf than the starting alcohol.
Workup: Once starting material is consumed, filter the suspension through a tightly packed pad of Celite to remove the manganese salts. Wash the Celite pad thoroughly with additional DCM (3 x 30 mL).
Isolation: Concentrate the combined filtrate under reduced pressure to afford the crude 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxaldehyde. Purify via flash column chromatography if necessary.
Protocol B: Synthesis of 2-(Chloromethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene
Causality & Rationale: Conversion of the hydroxyl group to a chloride creates a highly reactive electrophile. Thionyl chloride (SOCl₂) is chosen over other chlorinating agents (like PCl₃ or PCl₅) because its byproducts (SO₂ and HCl) are gaseous, driving the reaction to completion according to Le Chatelier's principle and vastly simplifying the workup. A catalytic amount of DMF is added to generate the Vilsmeier-Haack intermediate, which acts as the active chlorinating species, allowing the reaction to proceed at lower temperatures and preventing acid-catalyzed degradation of the thiophene ring.
Preparation: Dissolve the alcohol in 40 mL of anhydrous DCM in a flame-dried flask under argon. Add 2 drops of anhydrous DMF.
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
Addition: Add SOCl₂ dropwise via syringe over 10 minutes. Caution: Elicits vigorous evolution of HCl and SO₂ gases; perform in a well-ventilated fume hood.
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.
Quenching: Carefully pour the reaction mixture into 50 mL of crushed ice/water.
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with saturated NaHCO₃ (30 mL) and brine (30 mL).
Drying & Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting chloromethyl derivative should be used immediately in subsequent alkylation steps (e.g., to synthesize RORγt modulators[2]) due to its high reactivity and potential for self-condensation.
Derivatives synthesized from 4,5,6,7-Tetrahydro-1-benzothien-2-ylmethanol have demonstrated profound pharmacological utility. Notably, carbamate and urea derivatives of this scaffold have been identified as potent dual inhibitors of Pyruvate Dehydrogenase Kinase 1 (PDK1) and Lactate Dehydrogenase A (LDHA)[1][3].
Proliferating colorectal cancer cells rely on reprogrammed glucose metabolism (the Warburg Effect). By inhibiting PDK1 and LDHA, tetrahydrobenzothiophene derivatives force a metabolic collapse in the tumor cells, leading to targeted apoptosis[1].
Mechanism of Action: Tetrahydrobenzothiophene derivatives inducing apoptosis via metabolic starvation.
PMC (NIH) - Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives
URL:[Link]
ACS Omega - Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer
URL:[Link]
PMC (NIH) - Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly
URL: [Link]
Journal of Medicinal Chemistry (ACS) - Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt
URL: [Link]
Application Note: Synthesis and Pharmacological Profiling of Tetrahydrobenzothiophene Derivatives in Oncology
Executive Summary The 4,5,6,7-tetrahydrobenzo[b]thiophene (THBT) scaffold has emerged as a highly versatile pharmacophore in modern oncology and drug discovery. Characterized by its lipophilic nature and ability to parti...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 4,5,6,7-tetrahydrobenzo[b]thiophene (THBT) scaffold has emerged as a highly versatile pharmacophore in modern oncology and drug discovery. Characterized by its lipophilic nature and ability to participate in diverse hydrogen-bonding interactions, the THBT core serves as a privileged structure for multi-target drug design. Recent advancements have demonstrated the profound efficacy of THBT derivatives in inhibiting critical oncogenic drivers, including Epidermal Growth Factor Receptor (EGFR) tyrosine kinases, phosphatidylinositol 3-kinase (PI3K), and metabolic enzymes such as Pyruvate Dehydrogenase Kinase 1 (PDK1) and Lactate Dehydrogenase A (LDHA)[1][2].
This application note provides a comprehensive guide for researchers and drug development professionals. It details the rationale behind THBT-targeted biology, outlines the foundational Gewald multi-component synthesis protocol, and provides validated in vitro workflows for evaluating the anticancer efficacy of these compounds.
Target Biology & Mechanistic Rationale
The therapeutic potential of THBT derivatives is grounded in their ability to disrupt both oncogenic signaling and tumor metabolic reprogramming.
Receptor Tyrosine Kinase (RTK) Inhibition
Hyperactivation of RTKs, particularly EGFR and the dual VEGFR/c-Met axis, drives tumor proliferation, angiogenesis, and metastasis. THBT derivatives featuring piperazine or triazine substitutions have been identified as potent, ATP-competitive inhibitors of these kinases. For instance, specific N-methyl piperazine-substituted THBT analogs have demonstrated a 1.29-fold greater inhibitory potency against EGFR2 than the first-generation reversible inhibitor Gefitinib, effectively inducing apoptosis in Mia PaCa-2 pancreatic cancer cells[2]. Furthermore, structural modifications of the THBT skeleton allow for optimal docking within the ATP-binding pockets of dual VEGFR/c-Met kinases, suppressing tumor angiogenesis[3].
Disruption of the PI3K/AKT/mTOR Axis
The PI3K pathway is a central regulatory hub for cell survival, and its aberrant activation is one of the most frequent oncogenic events across human cancers[4]. THBT derivatives can act as allosteric or ATP-competitive modulators upstream of PI3K or directly inhibit its lipid kinase activity, thereby starving the tumor of pro-survival signals and triggering cell cycle arrest.
Metabolic Reprogramming (Targeting the Warburg Effect)
Cancer cells rely heavily on aerobic glycolysis. THBT-based carbamates and Schiff bases have been successfully synthesized and evaluated as dual PDK1 and LDHA inhibitors. By suppressing these enzymes, THBT derivatives force a metabolic crisis in colorectal cancer (CRC) cell lines (such as LoVo and HCT-116), exhibiting superior
IC50
profiles compared to standard metabolic inhibitors like sodium dichloroacetate and sodium oxamate[1].
Experimental Workflows & Protocols
Chemical Synthesis: The Gewald Reaction
The synthesis of the 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene core is most efficiently achieved via the Gewald reaction. This one-pot, three-component Knoevenagel condensation and subsequent sulfurization provides high atom economy and allows for rapid generation of analog libraries[5].
Causality & Logic: Morpholine is utilized as a base catalyst to deprotonate the activated nitrile, driving the initial Knoevenagel condensation with cyclohexanone. Elemental sulfur then attacks the intermediate, facilitating ring closure to form the stable, aromatic thiophene ring.
Step-by-Step Protocol:
Reagent Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of cyclohexanone and 10 mmol of an activated nitrile (e.g., malononitrile or ethyl cyanoacetate) in 20 mL of absolute ethanol.
Catalysis: Add 10 mmol of elemental sulfur (
S8
) to the suspension. Slowly add 10 mmol of morpholine dropwise while stirring. Critical Step: The addition of morpholine is exothermic; maintain the flask in an ice bath if the temperature exceeds 30°C to prevent side reactions.
Reflux: Equip the flask with a reflux condenser and heat the mixture to 60–70°C under a nitrogen atmosphere for 4–6 hours. Monitor reaction progression via TLC (Hexane:Ethyl Acetate, 7:3).
Precipitation & Isolation: Once the starting materials are consumed, pour the hot mixture into 100 mL of crushed ice water with vigorous stirring. A precipitate will form immediately.
Purification: Filter the crude solid under a vacuum, wash with cold water, and recrystallize from hot ethanol to yield the pure 2-amino-THBT core scaffold.
Workflow for Gewald multi-component synthesis and evaluation of THBT derivatives.
In Vitro Pharmacological Profiling: EGFR Kinase Inhibition Assay
To validate the synthesized THBT derivatives as targeted anticancer agents, an ATP-competitive kinase assay must be performed. This protocol uses a time-resolved fluorescence resonance energy transfer (TR-FRET) or ADP-Glo methodology.
Causality & Logic: Because THBT compounds often bind to the ATP-binding pocket of the kinase, the assay must be performed at an ATP concentration near the
Km
of the specific EGFR enzyme batch. High ATP concentrations will artificially inflate the apparent
IC50
of the inhibitor. Gefitinib is included as a self-validating positive control to benchmark potency[2].
Step-by-Step Protocol:
Compound Preparation: Prepare a 10 mM stock solution of the THBT derivative and Gefitinib (positive control) in 100% DMSO. Perform a 3-fold serial dilution in kinase buffer (50 mM HEPES pH 7.5, 10 mM
MgCl2
, 1 mM EGTA, 0.01% Brij-35) to create a 10-point concentration curve.
Enzyme/Substrate Mix: Dilute recombinant human EGFR kinase and poly(Glu,Tyr) peptide substrate in kinase buffer. Add 5 µL of this mix to a 384-well low-volume microplate.
Inhibitor Incubation: Add 2.5 µL of the diluted THBT compounds to the wells. Incubate at room temperature for 30 minutes to allow for compound-enzyme binding equilibrium.
Reaction Initiation: Add 2.5 µL of ATP (at the predetermined
Km
concentration) to initiate the kinase reaction. Incubate for 60 minutes at room temperature.
Detection: Add 10 µL of ADP-Glo reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Follow with 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
Data Analysis: Read luminescence on a microplate reader. Calculate
IC50
values using a four-parameter logistic non-linear regression model.
THBT derivatives inhibit EGFR/PI3K signaling, inducing apoptosis in cancer cells.
Quantitative Data Summary
The following table summarizes the comparative in vitro efficacy of optimized THBT derivatives against standard-of-care therapeutics across different oncogenic targets[1][2].
Target Enzyme / Pathway
Cell Line Model
Evaluated Compound
IC50
Value
Reference Standard (Positive Control)
Standard
IC50
EGFR2 Tyrosine Kinase
Mia PaCa-2 (Pancreatic)
THBT-5b (Piperazine sub.)
0.68 µM
Gefitinib
0.88 µM
PDK1 (Metabolic)
LoVo (Colorectal)
THBT-1b (Carbamate sub.)
57.10 µg/mL
Sodium Dichloroacetate
25.75 µg/mL
LDHA (Metabolic)
HCT-116 (Colorectal)
THBT-1b (Carbamate sub.)
64.10 µg/mL
Sodium Oxamate
15.60 µg/mL
Note: While THBT-1b shows slightly higher
IC50
values than pure metabolic standards, its dual-action capability and superior membrane permeability offer distinct pharmacokinetic advantages in complex tumor microenvironments.
Conclusion
Tetrahydrobenzothiophene derivatives represent a highly adaptable class of small molecules with profound implications in cancer research. By utilizing the robust Gewald reaction, researchers can rapidly generate diverse libraries of THBT compounds. As demonstrated through targeted kinase assays and metabolic profiling, these derivatives possess the unique capability to inhibit critical survival pathways (EGFR, PI3K) and disrupt tumor metabolism (PDK1, LDHA), positioning them as highly promising leads for next-generation multi-targeted oncological therapeutics.
References
[1] Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. ACS Omega. Available at:[Link]
[2] Tetrahydrobenzothiophene derivatives ameliorate Mia PaCa-2 cell progression and induces apoptosis via inhibiting EGFR2 tyrosine kinase signal. PubMed (Bioorganic Chemistry). Available at: [Link]
[3] Research Progress of Small Molecule VEGFR/c-Met Inhibitors as Anticancer Agents (2016–Present). MDPI. Available at:[Link]
[4] Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy. PMC - NIH. Available at:[Link]
[5] Syntheses and biological evaluation of 2-amino-3-acyl-tetrahydrobenzothiophene derivatives; antibacterial agents with antivirulence activity. PMC - NIH. Available at:[Link]
Synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amides: An Application Note and Detailed Protocol
Abstract This comprehensive guide details the synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amides, a class of compounds with significant interest in medicinal chemistry and drug development.[1][2][3] The...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This comprehensive guide details the synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amides, a class of compounds with significant interest in medicinal chemistry and drug development.[1][2][3] The core of this synthesis is the highly efficient Gewald multicomponent reaction to construct the pivotal 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile intermediate, followed by a straightforward acylation to yield the final amide products. This document provides a deep dive into the reaction mechanisms, step-by-step experimental protocols, and critical insights for researchers and scientists in the field.
Introduction: The Significance of the Tetrahydrobenzothiophene Scaffold
The 4,5,6,7-tetrahydrobenzo[b]thiophene nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules.[1] Derivatives of this heterocyclic system have demonstrated a wide array of pharmacological properties, including anti-inflammatory, antimicrobial, and kinase inhibitory activities.[1][2][3][4] Specifically, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amides have been identified as potent and selective inhibitors of JNK2 and JNK3 kinases, highlighting their potential in the development of novel therapeutics.[2]
The synthetic accessibility of these compounds, primarily through the robust Gewald reaction, makes them attractive targets for chemical library synthesis and lead optimization programs in drug discovery.[5][6] This guide aims to provide a detailed and practical overview of their synthesis, empowering researchers to confidently produce these valuable compounds.
The Synthetic Strategy: A Two-Step Approach
The synthesis of the target amides is elegantly achieved in a two-step sequence:
Gewald Aminothiophene Synthesis: Construction of the 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile intermediate.
Acylation: Formation of the amide bond by reacting the aminothiophene intermediate with a suitable acylating agent.
Step 1: The Gewald Reaction - Mechanism and Considerations
The Gewald reaction is a one-pot, three-component reaction that condenses a ketone (or aldehyde), an α-cyanoester (or in this case, malononitrile), and elemental sulfur in the presence of a base to form a polysubstituted 2-aminothiophene.[5][7]
The reaction mechanism proceeds through several key stages[7]:
Knoevenagel Condensation: The base catalyzes the condensation of the ketone (cyclohexanone) and the active methylene compound (malononitrile) to form a stable α,β-unsaturated nitrile intermediate.
Michael Addition of Sulfur: Elemental sulfur adds to the β-position of the unsaturated nitrile. The exact mechanism of this step is still a subject of some discussion but is believed to involve a thiolate intermediate.
Cyclization and Tautomerization: The intermediate then undergoes cyclization and a subsequent tautomerization to yield the final 2-aminothiophene product.
Several variations of the Gewald reaction exist, including the use of microwave irradiation to accelerate the reaction and improve yields.[6][8] The choice of base is also critical, with organic bases like morpholine or triethylamine being commonly employed.[9][10]
Experimental Protocols
Materials and Reagents
Reagent
Grade
Supplier
Cyclohexanone
Reagent Grade, ≥99%
Sigma-Aldrich
Malononitrile
Reagent Grade, 99%
Sigma-Aldrich
Sulfur (elemental)
Reagent Grade
Sigma-Aldrich
Morpholine
Reagent Grade, ≥99%
Sigma-Aldrich
Ethanol
Anhydrous, ≥99.5%
Sigma-Aldrich
Acyl Chloride/Anhydride
Varies depending on desired amide
Various
Pyridine
Anhydrous, 99.8%
Sigma-Aldrich
Dichloromethane (DCM)
Anhydrous, ≥99.8%
Sigma-Aldrich
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. Malononitrile is toxic and should be handled with care.
Protocol 1: Synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (The Gewald Reaction)
This protocol describes the synthesis of the key aminothiophene intermediate.
Caption: Workflow for the Gewald Synthesis.
Step-by-Step Procedure:
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexanone (9.8 g, 0.1 mol), malononitrile (6.6 g, 0.1 mol), and elemental sulfur (3.2 g, 0.1 mol) in ethanol (50 mL).
With stirring, add morpholine (8.7 g, 0.1 mol) dropwise to the mixture at room temperature. An exothermic reaction may be observed.
After the addition is complete, continue stirring the mixture at room temperature for 30 minutes.
Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
After the reaction is complete, cool the mixture to room temperature. A solid precipitate will form.
Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.
Dry the product in a vacuum oven to obtain 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile as a solid. The product can be further purified by recrystallization from ethanol if necessary.
Expected Yield: 70-85%.
Protocol 2: Synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide
This protocol provides a general method for the acylation of the aminothiophene intermediate to form the corresponding amide. Here, the synthesis of the acetamide derivative is exemplified.
Caption: General Acylation Workflow.
Step-by-Step Procedure:
In a 100 mL round-bottom flask, dissolve 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (1.78 g, 10 mmol) and pyridine (1.19 g, 15 mmol) in anhydrous dichloromethane (DCM, 30 mL).
Cool the solution to 0 °C in an ice bath.
Slowly add acetyl chloride (0.86 g, 11 mmol) dropwise to the stirred solution.
After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours, or until TLC indicates the consumption of the starting material.
Quench the reaction by adding 20 mL of 1 M HCl (aq). Separate the organic layer.
Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate solution and 20 mL of brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide.
Expected Yield: 65-80%.
Data Summary
The following table summarizes representative examples of synthesized N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amides and their reported yields.
Purity of Reagents: Ensure all reagents, especially cyclohexanone and malononitrile, are of high purity.
Reaction Time and Temperature: The reaction may require longer reflux times. Monitor closely with TLC.
Base: The choice and amount of base can be critical. While morpholine is effective, other bases like triethylamine or diethylamine can also be used.[13]
Incomplete Acylation:
Anhydrous Conditions: Moisture can quench the acylating agent. Ensure all glassware is dry and use anhydrous solvents.
Stoichiometry: A slight excess of the acylating agent and base may be required to drive the reaction to completion.
Reactivity of Acylating Agent: For less reactive acylating agents, a coupling agent (e.g., EDC, DCC) with the corresponding carboxylic acid may be necessary.
Purification Challenges:
The final amide products are often crystalline solids and can be effectively purified by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes).
If recrystallization is insufficient, silica gel column chromatography is a reliable alternative.
Conclusion
The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amides is a robust and reproducible process, accessible to most synthetic chemistry laboratories. The Gewald reaction provides an efficient entry point to the key aminothiophene intermediate, which can then be readily diversified through standard acylation protocols. This synthetic route offers a powerful platform for the generation of novel compounds for biological screening and the development of new therapeutic agents.
Putrov, P., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(i), 209-246. Available at: [Link]
Bhat, K. I., & Sanna, S. (2012). A green chemistry approach to gewald reaction. Der Pharma Chemica, 4(3), 940-944. Available at: [Link]
Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ChemInform, 41(33). Available at: [Link]
Wang, D., et al. (2013). Facile Synthesis and Crystal Structure of N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide. Advanced Materials Research, 634-638, 105-108. Available at: [Link]
Kovalenko, S., et al. (2021). N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide. Molbank, 2021(2), M1234. Available at: [Link]
Nielsen, S. F., et al. (2017). Syntheses and biological evaluation of 2-amino-3-acyl-tetrahydrobenzothiophene derivatives; antibacterial agents with antivirulence activity. European Journal of Medicinal Chemistry, 138, 93-103. Available at: [Link]
Kumar, A., et al. (2022). Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. RSC Medicinal Chemistry, 13(7), 868-874. Available at: [Link]
Acar, Ç., et al. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega, 7(13), 11333-11345. Available at: [Link]
Patil, P. S., et al. (2017). Synthesis of (3-Cyano-4, 5, 6, 7-Tetrahydrobenzo [B] Thiophen-2- Yl) Formamidine Derivatives as Effective Antimicrobial Agents. IOSR Journal of Applied Chemistry, 10(5), 96-100. Available at: [Link]
Khan, M. A. (2024). Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. In Heterocyclic Compounds: A Comprehensive Overview. IntechOpen. Available at: [Link]
Szabo, C. M., et al. (2007). N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amides as potent, selective, inhibitors of JNK2 and JNK3. Bioorganic & Medicinal Chemistry Letters, 17(5), 1343-1347. Available at: [Link]
PubChem. N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-YL)-2-oxo-2H-chromene-3-carboxamide. Available at: [Link]
PubChem. N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(2-methylphenoxy)acetamide. Available at: [Link]
Patil, P. S., et al. (2017). Synthesis of (3-Cyano-4, 5, 6, 7-Tetrahydrobenzo [B] Thiophen-2- Yl) Formamidine Derivatives as Effective Antimicrobial Agents. Academia.edu. Available at: [Link]
Chen, P., et al. (2024). Discovery of novel tetrahydrobenzothiophene derivatives as MSBA inhibitors for antimicrobial agents. Bioorganic Chemistry, 143, 106932. Available at: [Link]
Silva, W. L., et al. (2011). 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o668. Available at: [Link]
Kumar, A., et al. (2022). Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. RSC Medicinal Chemistry, 13(7), 868-874. Available at: [Link]
El-Gendy, A. A., et al. (2024). Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. Scientific Reports, 14(1), 1-18. Available at: [Link]
Al-Ostoot, F. H., et al. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[6][12]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Molecules, 27(2), 374. Available at: [Link]
Li, Y., et al. (2021). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 32(1), 164-173. Available at: [Link]
Sun, S., et al. (2021). Applications of amide isosteres in medicinal chemistry. Future Medicinal Chemistry, 13(1), 71-92. Available at: [Link]
Application Note: A Guide to the Preclinical Discovery of Novel Anti-Inflammatory Agents
Abstract Inflammation is a fundamental biological process that, while essential for host defense, can lead to significant pathology when dysregulated. The development of novel anti-inflammatory therapeutics is a cornerst...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Inflammation is a fundamental biological process that, while essential for host defense, can lead to significant pathology when dysregulated. The development of novel anti-inflammatory therapeutics is a cornerstone of modern drug discovery. This guide provides an in-depth framework for researchers, scientists, and drug development professionals engaged in the identification and characterization of new anti-inflammatory agents. We will explore critical signaling pathways, present detailed protocols for a robust in-vitro screening cascade, and describe a widely used in-vivo model for efficacy assessment. The methodologies are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind each step to ensure data integrity and reproducibility.
Introduction: The Inflammatory Cascade
Inflammation is the body's protective response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] This process is orchestrated by a complex network of signaling molecules and immune cells designed to eliminate the initial cause of cell injury, clear out necrotic cells and tissues damaged from the original insult, and initiate tissue repair. However, uncontrolled or chronic inflammation is a key driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[2]
The development of effective anti-inflammatory drugs hinges on targeting the key molecular pathways that initiate and perpetuate the inflammatory response. Central to this is the activation of transcription factors like Nuclear Factor-kappa B (NF-κB), which acts as a master regulator of genes encoding pro-inflammatory proteins.[3][4] The discovery pipeline for new agents therefore requires a multi-tiered approach, beginning with high-throughput in-vitro assays to identify initial "hits" and progressing to more complex in-vivo models to confirm efficacy and safety.
Chapter 1: Key Signaling Pathways in Inflammation
A thorough understanding of the molecular signaling cascades that drive inflammation is critical for identifying rational drug targets. While numerous pathways are involved, the Toll-Like Receptor 4 (TLR4) to NF-κB signaling axis is a canonical pathway for initiating the innate immune response.
The TLR4/NF-κB Signaling Pathway
TLR4 is a pattern recognition receptor (PRR) that recognizes lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[5] Upon binding LPS, TLR4 initiates a signaling cascade that can proceed through two major branches: the MyD88-dependent and the TRIF-dependent pathways.[6][7] The MyD88-dependent pathway is the primary route for inducing acute inflammatory cytokines.[8] This cascade culminates in the activation of the IκB kinase (IKK) complex, which phosphorylates the inhibitory protein IκBα.[9] Phosphorylation targets IκBα for degradation, liberating the NF-κB dimer (typically p50/p65) to translocate into the nucleus.[10] Once in the nucleus, NF-κB binds to specific DNA sequences to drive the transcription of a host of pro-inflammatory genes, including those for cytokines (TNF-α, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS).[3][9]
Figure 1: Simplified TLR4 to NF-κB Signaling Pathway.
Chapter 2: In-Vitro Screening Cascade for Anti-Inflammatory Compounds
An effective screening strategy employs a tiered approach, starting with a simple, high-throughput primary assay, followed by more complex secondary assays to confirm activity and elucidate the mechanism of action. Murine macrophage cell lines, such as RAW 264.7, are widely used as they robustly respond to LPS by producing key inflammatory mediators.[11]
Protocol 2.1: Primary Screen - Inhibition of Nitric Oxide (NO) Production
Principle: This assay quantifies nitrite (a stable breakdown product of NO) in cell culture supernatant using the Griess reaction.[12][13] LPS stimulation of RAW 264.7 macrophages strongly induces iNOS, leading to a significant and easily measurable increase in NO production.[14][15] It serves as a rapid and cost-effective primary screen for anti-inflammatory activity.[2]
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium.[11] Incubate overnight (12-18 hours) at 37°C, 5% CO₂ to allow for cell adherence.
Compound Treatment: Prepare serial dilutions of test compounds, positive control (Dexamethasone), and vehicle control. Remove the old medium from the cells and add 100 µL of fresh medium containing the treatments. Pre-incubate the cells with the compounds for 1 hour.[14]
LPS Stimulation: Add LPS to all wells (except the unstimulated control) to a final concentration of 1 µg/mL.[15]
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.[14]
Griess Assay:
Prepare a NaNO₂ standard curve (e.g., 0-100 µM) in culture medium.
Transfer 50-100 µL of supernatant from each well of the cell plate to a new 96-well plate.[18]
Add an equal volume of Griess Reagent to each well containing supernatant or standard.[11][19]
Incubate for 10-15 minutes at room temperature, protected from light.[20]
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.[15]
Data Analysis: Calculate the nitrite concentration in each sample by interpolating from the NaNO₂ standard curve. Determine the percent inhibition of NO production relative to the LPS-stimulated vehicle control.
Reagent
Typical Concentration
Purpose
RAW 264.7 Cells
5 x 10⁴ cells/well
In-vitro model system
LPS
10 ng/mL - 1 µg/mL
Pro-inflammatory stimulus
Test Compound
0.1 - 100 µM
Substance being evaluated
Dexamethasone
1 - 10 µM
Positive control for anti-inflammatory activity
Vehicle (DMSO)
< 0.5%
Solvent control for test compounds
Table 1: Typical Reagent Concentrations for In-Vitro Assays.
Protocol 2.2: Secondary Screen - Inhibition of TNF-α Production
Principle: To confirm the anti-inflammatory activity observed in the primary screen, this assay measures the inhibition of a key pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α).[21] TNF-α is a critical mediator of acute inflammation, and its inhibition is a validated therapeutic strategy.[22] Quantification is achieved using a specific enzyme-linked immunosorbent assay (ELISA).
Materials:
Supernatants collected from the experiment described in Protocol 2.1
Human or Murine TNF-α ELISA Kit (e.g., R&D Systems, Elabscience)
Microplate reader capable of measuring absorbance at 450 nm
Step-by-Step Methodology:
Sample Preparation: Use the same cell culture supernatants collected in step 4 of Protocol 2.1. If not used immediately, samples should be aliquoted and stored at -70°C.[18] Before the assay, thaw samples slowly and gently mix.[23]
ELISA Procedure: Perform the ELISA according to the manufacturer's specific instructions. A general workflow is as follows:[21]
Add standards and samples to wells pre-coated with a TNF-α capture antibody. TNF-α in the sample binds to the antibody.
Wash the plate to remove unbound substances.
Add a biotin-conjugated detection antibody specific for TNF-α.
Wash the plate and add streptavidin-horseradish peroxidase (HRP).[23]
Wash the plate and add a substrate solution (e.g., TMB). HRP catalyzes a color change.[24]
Stop the reaction with a stop solution (e.g., dilute acid).
Data Acquisition: Read the absorbance at 450 nm.[23]
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the TNF-α standards. Calculate the TNF-α concentration in the samples and determine the percent inhibition relative to the LPS-stimulated vehicle control.
Chapter 3: In-Vivo Models for Efficacy Testing
After a compound has demonstrated potent and non-toxic activity in-vitro, its efficacy must be validated in a living organism. The carrageenan-induced paw edema model is a classical and highly reproducible acute inflammation model used for the in-vivo screening of anti-inflammatory drugs.[25]
Protocol 3.1: Carrageenan-Induced Paw Edema in Rodents
Principle: Subplantar injection of carrageenan, a sulfated polysaccharide, into a rodent's paw induces a biphasic acute inflammatory response characterized by edema (swelling), hyperalgesia, and erythema.[25][26] The swelling is a result of increased vascular permeability and fluid exudation.[25] The efficacy of a test compound is determined by its ability to reduce this swelling compared to a vehicle-treated control group.
Materials:
Male Wistar rats or Swiss albino mice (6-8 weeks old)
Carrageenan (Lambda, Type IV)
Test compound, vehicle, and positive control (e.g., Indomethacin or Phenylbutazone)
Plethysmometer or digital calipers
Injection syringes (1 mL) with 26-gauge needles
Step-by-Step Methodology:
Acclimatization: Allow animals to acclimate to the laboratory environment for at least one week before the experiment.
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer. This is the 0-hour reading.
Dosing: Administer the test compound, vehicle, or positive control to the animals via the desired route (e.g., oral gavage, intraperitoneal injection). The timing of administration should be based on the compound's expected peak plasma concentration, typically 30-60 minutes before carrageenan injection.[27]
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw of each animal.[27][28]
Paw Volume Measurement: Measure the paw volume at regular intervals after the carrageenan injection, typically at 1, 2, 3, and 4 hours.[29] The peak edema is usually observed between 3 and 5 hours.[26]
Data Analysis:
Calculate the edema volume at each time point by subtracting the baseline paw volume (0 hour) from the post-injection volume.
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the following formula:
The preclinical discovery of novel anti-inflammatory agents is a systematic process that relies on a logical progression from broad, cell-based screening to specific, whole-animal efficacy models. The protocols detailed in this guide provide a robust framework for identifying and validating new therapeutic candidates. By focusing on key inflammatory mediators like NO and TNF-α in a well-characterized in-vitro system, researchers can efficiently screen large numbers of compounds. Promising candidates can then be advanced to established in-vivo models, such as the carrageenan-induced paw edema assay, to confirm their therapeutic potential. This integrated approach, grounded in a solid understanding of inflammatory signaling pathways, is essential for advancing the next generation of anti-inflammatory drugs from the laboratory to the clinic.
References
Vertex AI Search. (2024). Role of Dexamethasone and Methylprednisolone Corticosteroids in Coronavirus Disease 2019 Hospitalized Patients: A Review. Frontiers. Available from: [Link]
Patsnap Synapse. (2025). What is the mechanism of action of Dexamethasone?. Patsnap. Available from: [Link]
NIH National Center for Biotechnology Information. (2023). Dexamethasone - StatPearls. NCBI Bookshelf. Available from: [Link]
Bio-protocol. (n.d.). Nitric Oxide Griess Assay. Bio-protocol. Available from: [Link]
Elabscience. (n.d.). Elabscience® Human TNF-α(Tumor Necrosis Factor Alpha) ELISA Kit. Elabscience. Available from: [Link]
NIH National Center for Biotechnology Information. (2017). JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects. PMC. Available from: [Link]
ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. Available from: [Link]
Wikipedia. (n.d.). Toll-like receptor 4. Wikipedia. Available from: [Link]
NIH National Center for Biotechnology Information. (2012). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. PMC. Available from: [Link]
RhAPP. (2024). Describe JAK-STAT signaling in inflammation. RhAPP. Available from: [Link]
Bio-protocol. (2021). 4.3.3. Carrageenan-Induced Paw Edema. Bio-protocol. Available from: [Link]
NIH National Center for Biotechnology Information. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. NCBI. Available from: [Link]
NIH National Center for Biotechnology Information. (2017). Modulating Inflammation through the Negative Regulation of NF-κB Signaling. PMC. Available from: [Link]
Biolife - Publisher. (n.d.). MAPK IS IMPLICATED IN SEPSIS, IMMUNITY, AND INFLAMMATION. Biolife. Available from: [Link]
ResearchGate. (2025). MAPK/ERK signaling pathway in rheumatoid arthritis: mechanisms and therapeutic potential. ResearchGate. Available from: [Link]
MP Biomedicals. (n.d.). Human TNF-alpha (Tumor Necrosis Factor Alpha) ELISA Kit. MP Biomedicals. Available from: [Link]
Journal of Clinical Investigation. (2001). NF-κB: a key role in inflammatory diseases. JCI. Available from: [Link]
KoreaMed Synapse. (2012). Mitogen-activated Protein Kinases in Inflammation. KoreaMed Synapse. Available from: [Link]
NIH National Center for Biotechnology Information. (2016). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. PMC. Available from: [Link]
Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Creative Diagnostics. Available from: [Link]
Cold Spring Harbor Perspectives in Biology. (2009). The Nuclear Factor NF-kB Pathway in Inflammation. CSH Perspect Biol. Available from: [Link]
NIH National Center for Biotechnology Information. (2024). JAK-STAT signaling in inflammation and stress-related diseases: implications for therapeutic interventions. PMC. Available from: [Link]
Frontiers. (n.d.). JAK–STAT signaling pathway in the pathogenesis of atopic dermatitis: An updated review. Frontiers. Available from: [Link]
Frontiers. (2025). Modulation of LPS-induced RAW 264.7 macrophages by Pulsatilla koreana-synthesized gold nanoparticles. Frontiers. Available from: [Link]
ThaiScience. (n.d.). Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. ThaiScience. Available from: [Link]
MDPI. (2022). NF-κB: A Double-Edged Sword Controlling Inflammation. MDPI. Available from: [Link]
Korean Association of Medical Journal Editors. (2019). Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. KAMJE. Available from: [Link]
Wikipedia. (n.d.). JAK-STAT signaling pathway. Wikipedia. Available from: [Link]
NIH National Center for Biotechnology Information. (2011). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. PMC. Available from: [Link]
Assay Genie. (2024). MAPK Signaling in Inflammatory Cytokines Pathways. Assay Genie. Available from: [Link]
MDPI. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. Available from: [Link]
MDPI. (n.d.). TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis. MDPI. Available from: [Link]
NIH National Center for Biotechnology Information. (2023). Toll-like receptor 4 (TLR4): new insight immune and aging. PMC. Available from: [Link]
ResearchGate. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. Available from: [Link]
ResearchGate. (2025). In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate. Available from: [Link]
ScienCell Research Laboratories. (n.d.). Nitric Oxide Assay (NO). ScienCell. Available from: [Link]
IIVS. (n.d.). Anti-Inflammatory Screen. IIVS. Available from: [Link]
MDPI. (2018). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI. Available from: [Link]
Reactome Pathway Database. (n.d.). Toll Like Receptor 4 (TLR4) Cascade. Reactome. Available from: [Link]
Technical Support Center: Synthesis of 4,5,6,7-Tetrahydro-1-benzothien-2-ylmethanol
Welcome to the technical support center for the synthesis of 4,5,6,7-Tetrahydro-1-benzothien-2-ylmethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common cha...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 4,5,6,7-Tetrahydro-1-benzothien-2-ylmethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic intermediate. We will delve into the intricacies of the synthesis, providing not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to produce 4,5,6,7-Tetrahydro-1-benzothien-2-ylmethanol?
A1: The most prevalent and well-established route involves a two-step process:
Gewald Reaction: Synthesis of a 2-amino-3-cyano (or 3-alkoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophene derivative. This is a one-pot multicomponent reaction using cyclohexanone, an active methylene nitrile (e.g., ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[1][2][3][4]
Reduction: The resulting carboxylic acid or ester at the C2 position is then reduced to the corresponding primary alcohol, 4,5,6,7-Tetrahydro-1-benzothien-2-ylmethanol.
Q2: What kind of yields can I realistically expect from this synthesis?
A2: Yields can vary significantly based on the optimization of reaction conditions and the purity of the starting materials. For the Gewald reaction, yields can range from moderate to excellent. The subsequent reduction step is typically high-yielding, often exceeding 80-90% with the appropriate reducing agent and careful execution.
Q3: Are there any particular safety precautions I should be aware of?
A3: Yes. The Gewald reaction often uses morpholine or other amines as catalysts, which are corrosive and should be handled in a fume hood. Elemental sulfur is a flammable solid. The reduction step frequently employs lithium aluminum hydride (LiAlH₄), which is highly reactive with water and can ignite in moist air. Always work in a dry, inert atmosphere when using LiAlH₄ and quench the reaction carefully.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Low Yield in the Gewald Reaction
Q: My Gewald reaction is giving a very low yield of the desired tetrahydrobenzothiophene. What are the likely causes and how can I improve it?
A: Low yields in the Gewald reaction can often be traced back to several key factors. Let's break them down in a systematic way.
Troubleshooting Workflow: Low Yield in Gewald Reaction
Caption: A stepwise approach to diagnosing low yields in the Gewald reaction.
1. Reagent Quality and Stoichiometry:
Purity of Starting Materials: Ensure that your cyclohexanone and active methylene nitrile (e.g., ethyl cyanoacetate or malononitrile) are of high purity. Impurities can interfere with the reaction.
Stoichiometry: The molar ratios of the reactants are crucial. A common starting point is a 1:1:1 ratio of the ketone, nitrile, and elemental sulfur.
2. Base Catalyst:
Choice of Base: The choice and amount of the basic catalyst are critical. Morpholine is commonly used, but other bases like triethylamine or piperidine can also be effective.[4] The optimal base may vary depending on the specific substrates.
Catalyst Loading: Ensure you are using a catalytic amount, typically 10-20 mol%. Too much base can lead to side reactions.
3. Reaction Temperature:
Exothermic Reaction: The initial Knoevenagel condensation between the ketone and the nitrile is often exothermic.[2] It's important to control the temperature, especially during the initial phase of the reaction. Running the reaction at a moderately elevated temperature (e.g., 50-70 °C) is common, but overheating can lead to decomposition and the formation of tars.
4. Reaction Time:
Monitoring Progress: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may be slow to initiate, and insufficient reaction time will result in a low yield.
Impurity Formation in the Gewald Reaction
Q: I'm observing significant impurity formation in my Gewald reaction. What are these impurities and how can I minimize them?
A: The most common impurity is the Knoevenagel condensation product of the ketone and the active methylene nitrile, which fails to cyclize. Other side products can arise from self-condensation of the ketone or reactions involving impurities in the starting materials.
Gewald Reaction Mechanism and Potential Side Reaction
Caption: The desired Gewald reaction pathway and a common side reaction.
Minimization Strategies:
Controlled Reagent Addition: Add the base catalyst slowly to the mixture of the ketone and nitrile to control the initial exothermic condensation.
Optimal Temperature: Maintain the reaction temperature within the optimal range. As mentioned, overheating can promote side reactions.
Efficient Stirring: Ensure the reaction mixture is stirred efficiently, especially since elemental sulfur has poor solubility in many organic solvents. This promotes its reaction with the Knoevenagel intermediate.
Solvent Choice: The reaction is often run in polar aprotic solvents like ethanol or DMF. The choice of solvent can influence the solubility of intermediates and the reaction rate.
Inefficient Reduction of the Carboxylic Acid/Ester
Q: The reduction of my 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid (or its ester) to the alcohol is incomplete or giving low yields. What should I check?
A: This is a critical final step, and its success hinges on the choice of reducing agent and the reaction conditions.
1. Choice of Reducing Agent:
Lithium Aluminum Hydride (LiAlH₄): This is the most common and effective reducing agent for converting carboxylic acids and esters to primary alcohols.
Sodium Borohydride (NaBH₄): NaBH₄ is generally not strong enough to reduce carboxylic acids but can reduce esters, albeit more slowly than LiAlH₄.
2. Reaction Conditions:
Anhydrous Conditions: LiAlH₄ reacts violently with water. Ensure your solvent (typically THF or diethyl ether) is anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Stoichiometry: Use a sufficient excess of LiAlH₄. For a carboxylic acid, you will need at least 1.5 equivalents (1 for the reduction and 0.5 to deprotonate the acidic proton). For an ester, at least 1 equivalent is needed. It is common practice to use a 2-3 fold excess to ensure complete reaction.
Temperature: The reaction is typically started at 0 °C and then allowed to warm to room temperature or gently refluxed to ensure completion.
Workup: The workup procedure is critical for both safety and yield. A common method is the sequential, slow addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup). This produces a granular precipitate of aluminum salts that is easy to filter off.
Quantitative Data for Reduction
Reducing Agent
Substrate
Stoichiometry (min.)
Typical Solvent
Temperature
LiAlH₄
Carboxylic Acid
1.5 eq
Anhydrous THF
0 °C to RT
LiAlH₄
Ester
1.0 eq
Anhydrous THF
0 °C to RT
NaBH₄
Ester
2.0+ eq
Ethanol/Methanol
RT to Reflux
Difficulties in Product Purification
Q: I'm having trouble purifying the final product, 4,5,6,7-Tetrahydro-1-benzothien-2-ylmethanol. What are some effective purification strategies?
A: Purification challenges often arise from unreacted starting materials or side products from the reduction step.
Crude Product Workup: After the reduction workup and extraction, ensure the organic layer is thoroughly washed with brine and dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) to remove residual water and inorganic salts.
Recrystallization: If the crude product is a solid, recrystallization is often the most effective method for purification. Experiment with different solvent systems. A good starting point is a nonpolar solvent in which the product is soluble when hot but sparingly soluble when cold, such as hexanes or a mixture of ethyl acetate and hexanes.
Silica Gel Chromatography: If the product is an oil or if recrystallization is ineffective, column chromatography is the next step.
Solvent System (Eluent): A mixture of a nonpolar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. Start with a low polarity mixture and gradually increase the polarity to elute your product. The optimal solvent system should be determined by TLC first. Your product, being an alcohol, will be more polar than the ester or any unreacted starting material from the Gewald reaction.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Gewald Reaction)
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexanone (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.0 eq) in ethanol.
Add morpholine (0.2 eq) dropwise to the stirred mixture.
Heat the reaction mixture to 50-60 °C and maintain for 2-4 hours, monitoring the reaction progress by TLC.
After completion, cool the reaction mixture to room temperature. The product may precipitate.
Filter the solid product and wash with cold ethanol.
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.
Protocol 2: Synthesis of 4,5,6,7-Tetrahydro-1-benzothien-2-ylmethanol (Reduction)
In a flame-dried, three-neck round-bottom flask under an inert atmosphere, suspend lithium aluminum hydride (2.0 eq) in anhydrous THF.
Cool the suspension to 0 °C in an ice bath.
Dissolve the ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours, or until the reaction is complete by TLC.
Carefully quench the reaction by slowly adding water (X mL), followed by 15% aqueous NaOH (X mL), and then water (3X mL), where X is the mass of LiAlH₄ in grams.
Stir the resulting mixture vigorously for 30 minutes until a white, granular precipitate forms.
Filter the mixture through a pad of Celite, washing the filter cake with THF or ethyl acetate.
Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purify the crude product by recrystallization or silica gel chromatography.
References
MDPI. (2010). 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid. Available at: [Link]
ACS Publications. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry. Available at: [Link]
PMC. (n.d.). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. Available at: [Link]
PubChem. (n.d.). Benzo(b)thiophene-2-carboxylic acid, 4,5,6,7-tetrahydro-3-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-, ethyl ester. Available at: [Link]
PubMed. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Available at: [Link]
Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. Available at: [Link]
Wikipedia. (n.d.). Gewald reaction. Available at: [Link]
NextSDS. (n.d.). (4,5,6,7-Tetrahydro-1-benzothiophen-2-yl)methanol. Available at: [Link]
ResearchGate. (2015). Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review. Available at: [Link]
ResearchGate. (2025). 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid. Available at: [Link]
PMC. (2024). Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. Available at: [Link]
Semantic Scholar. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Available at: [Link]
Technical Support Center: Optimization of Reaction Conditions for Thienylmethanol Derivatization
Welcome to the dedicated technical support center for the derivatization of thienylmethanol and its analogues. This guide is designed for researchers, scientists, and professionals in drug development who are working wit...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the dedicated technical support center for the derivatization of thienylmethanol and its analogues. This guide is designed for researchers, scientists, and professionals in drug development who are working with these important chemical entities. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to provide not just procedural steps, but also the underlying scientific reasoning to empower you to optimize your reaction conditions effectively.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most common problems encountered during the derivatization of thienylmethanol, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Question: I am attempting to derivatize thienylmethanol (e.g., via esterification, etherification, or cross-coupling), but I am observing very low to no yield of my desired product. What are the likely causes and how can I improve the outcome?
Answer: Low or no product yield is a frequent challenge that can stem from a variety of factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.
Potential Causes & Recommended Solutions
Potential Cause
Explanation & Troubleshooting Steps
1. Inactive Catalyst or Reagents
The catalyst (e.g., Palladium catalyst for cross-coupling) may have degraded, or other reagents may be of poor quality or have decomposed.
Solution: • Catalyst: Use a fresh batch of catalyst. For air- and moisture-sensitive catalysts like many palladium complexes, ensure they are stored under an inert atmosphere. Consider using a pre-catalyst that is more stable. • Reagents: Verify the purity and activity of all reagents. For instance, in esterifications, the carboxylic acid should be pure, and the coupling agents (e.g., DCC, EDC) should be fresh.[1]
2. Suboptimal Reaction Temperature
The reaction may require a specific temperature range to proceed efficiently. Temperatures that are too low may result in a sluggish reaction, while temperatures that are too high can lead to decomposition of reactants or products.
Solution: • Screen Temperatures: Perform small-scale trial reactions at various temperatures (e.g., room temperature, 50 °C, 80 °C, reflux) to identify the optimal condition.[2][3] • Literature Precedent: Consult the literature for similar derivatizations to find a suitable starting temperature range.[2][3]
3. Inappropriate Solvent
The choice of solvent is critical as it affects the solubility of reactants, the reaction rate, and the stability of intermediates.
Solution: • Solvent Screening: Test a range of anhydrous solvents with different polarities (e.g., THF, Dioxane, Toluene, DMF, DMSO). For cross-coupling reactions, a mixture of solvents (e.g., Dioxane/water) is often used.[4][5] • Degassing: For oxygen-sensitive reactions like Suzuki or Buchwald-Hartwig couplings, ensure the solvent is thoroughly degassed to prevent catalyst oxidation.[4][5]
4. Ineffective Base
The choice and strength of the base are crucial in many derivatization reactions, such as cross-couplings and some etherifications. An inappropriate base can lead to incomplete reaction or side product formation.
Solution: • Base Screening: Evaluate different bases (e.g., K₂CO₃, Cs₂CO₃, t-BuOK, Et₃N). The optimal base often depends on the specific reaction and substrates.[6] For instance, stronger bases may be required for less reactive substrates.
5. Presence of Water or Oxygen
Many organometallic reactions and reactions involving strong bases are highly sensitive to moisture and oxygen. Water can quench bases and hydrolyze starting materials, while oxygen can deactivate catalysts.
Solution: • Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[7]
6. Steric Hindrance
The thienylmethanol moiety or the coupling partner may be sterically hindered, preventing the reaction from proceeding efficiently.
Solution: • Less Bulky Reagents: If possible, use smaller, less sterically demanding reagents. • Ligand Choice (for cross-coupling): For sterically hindered substrates in cross-coupling reactions, using bulky, electron-rich phosphine ligands can significantly improve yields.[8]
Experimental Workflow: Troubleshooting Low Yield in a Suzuki Coupling Reaction
Caption: A systematic workflow for troubleshooting low yields in Suzuki coupling reactions.
Issue 2: Formation of Multiple Products or Isomers
Question: My reaction is producing a mixture of products, including isomers and unexpected byproducts. How can I improve the selectivity of my thienylmethanol derivatization?
Answer: The formation of multiple products often indicates issues with regioselectivity or the occurrence of side reactions. Understanding the underlying causes is key to enhancing the selectivity of your transformation.
Potential Causes & Recommended Solutions
Potential Cause
Explanation & Troubleshooting Steps
1. Poor Regioselectivity
In cases like electrophilic substitution on the thiophene ring, reaction can occur at multiple positions.
Solution: • Directing Groups: If applicable, utilize a directing group to favor substitution at the desired position. • Alternative Synthetic Route: It may be more efficient to synthesize the desired isomer through a different, more selective route rather than attempting to separate a complex mixture.[3]
2. Side Reactions of the Hydroxyl Group
The hydroxyl group of thienylmethanol is nucleophilic and can participate in unwanted side reactions.
Solution: • Protecting Groups: Protect the hydroxyl group with a suitable protecting group (e.g., silyl ethers like TBDMS or TBS) before carrying out the desired derivatization.[9][10][11] The protecting group can be removed in a subsequent step. An orthogonal protecting group strategy can be employed if other sensitive functional groups are present.[9]
3. Competing Reaction Pathways
The reaction conditions may favor a competing pathway. For example, in a Steglich esterification, an O- to N-acyl migration can lead to the formation of N-acylurea as a major byproduct.[12]
Solution: • Additive Screening: The addition of a catalytic amount of an additive can sometimes suppress side reactions. For instance, in the Steglich esterification of thienols, adding a catalytic amount of p-TSA·H₂O can prevent the formation of N-acylurea.[12] • Milder Conditions: Employ milder reaction conditions (e.g., lower temperature, less reactive reagents) to disfavor the side reaction.[3]
4. Homocoupling of Starting Materials
In cross-coupling reactions, homocoupling of the boronic acid or aryl halide can occur, leading to byproducts.
Solution: • Optimize Ligand and Base: The choice of ligand and base can influence the extent of homocoupling. Screening different combinations can help minimize this side reaction. • Control Stoichiometry: Using a slight excess of one of the coupling partners can sometimes reduce the homocoupling of the other.
Protecting Group Strategy for Selective Derivatization
Caption: A workflow illustrating the use of a protecting group for selective derivatization.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to consider when optimizing a Buchwald-Hartwig amination with a thienylmethanol derivative?
A1: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds.[8][13] Key parameters for optimization include:
Palladium Precursor and Ligand: The choice of ligand is crucial. Bulky, electron-rich phosphine ligands are generally preferred. Several generations of catalyst systems have been developed to broaden the substrate scope and allow for milder reaction conditions.[8]
Base: The strength and nature of the base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) can significantly impact the reaction rate and yield.
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are commonly used.
Temperature: Reactions are typically run at elevated temperatures (80-110 °C).
Inert Atmosphere: Strict exclusion of oxygen is necessary to prevent catalyst deactivation.
Q2: I am performing an esterification of thienylmethanol with a carboxylic acid. What are the most common methods and their pros and cons?
A2:
Fischer Esterification: This is a classic acid-catalyzed reaction between an alcohol and a carboxylic acid. It is an equilibrium process, and water must be removed to drive the reaction to completion.[14] It is simple but can be harsh for sensitive substrates.
Steglich Esterification: This method uses a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) under mild conditions.[15] It is highly efficient but can produce a urea byproduct that may be difficult to remove. For thienols, which exist as tautomeric mixtures with thienones, a modified Steglich esterification may be necessary to avoid side reactions.[12]
Coupling Reagent-Mediated Esterification: Other coupling reagents like di-2-thienyl carbonate (2-DTC) in the presence of DMAP can also be used for smooth esterification under mild conditions.[1]
Q3: How can I achieve a successful etherification of thienylmethanol?
A3:
Williamson Ether Synthesis: This involves deprotonating the thienylmethanol with a strong base (e.g., NaH) to form the alkoxide, followed by reaction with an alkyl halide. This method is straightforward for primary and some secondary alkyl halides.
Reductive Etherification: This involves reacting the thienylmethanol with an aldehyde or ketone in the presence of a reducing agent (e.g., a silane) and a catalyst (e.g., a Lewis acid).[16][17] This method is useful for synthesizing a wide range of ethers under mild conditions.[17]
Mitsunobu Reaction: This reaction allows for the conversion of the alcohol to an ether with inversion of stereochemistry, using a phosphine (e.g., PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD).
Q4: My derivatization reaction is complete, but I am struggling with the purification of the final product. What strategies can I employ?
A4: Purification challenges often arise from byproducts having similar polarity to the desired product.
Recrystallization: If your product is a solid, recrystallization is a powerful purification technique. A careful screening of solvents is necessary to find a system where the product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble.
Column Chromatography: Optimize your column chromatography by:
Solvent System Screening: Use thin-layer chromatography (TLC) to test various solvent systems to achieve good separation between your product and impurities.
Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using other stationary phases like alumina or reverse-phase silica.
Acid-Base Extraction: If your product and impurities have different acidic or basic properties, a liquid-liquid extraction with an acidic or basic aqueous solution can be a simple and effective purification step.[18]
References
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved March 20, 2026, from [Link]
Protective Groups - Organic Chemistry Portal. (n.d.). Retrieved March 20, 2026, from [Link]
Protecting Groups - Organic Synthesis. (n.d.). Retrieved March 20, 2026, from [Link]
Derivatization Reagents: Selective Response & Detection - ResearchGate. (n.d.). Retrieved March 20, 2026, from [Link]
The Buchwald-Hartwig Amination After 25 Years - PubMed. (2019). Retrieved March 20, 2026, from [Link]
Buchwald–Hartwig Amination | Semantic Scholar. (n.d.). Retrieved March 20, 2026, from [Link]
Robust Buchwald–Hartwig amination enabled by ball-milling - RSC Publishing. (2019). Retrieved March 20, 2026, from [Link]
Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. (2018). Retrieved March 20, 2026, from [Link]
Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses. (2024). Retrieved March 20, 2026, from [Link]
Protecting Groups For Alcohols - Master Organic Chemistry. (2015). Retrieved March 20, 2026, from [Link]
Optimization of reaction conditions. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved March 20, 2026, from [Link]
Optimization of the reaction conditions a - ResearchGate. (n.d.). Retrieved March 20, 2026, from [Link]
Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. (2021). Retrieved March 20, 2026, from [Link]
酯化 – 臺灣中華化學工業股份有限公司. (n.d.). Retrieved March 20, 2026, from [Link]
Protecting Groups List - SynArchive. (n.d.). Retrieved March 20, 2026, from [Link]
O‑Thien-2-yl Esters: A Synthetic Approach to a Rare Class of Materials Using a Modified Steglich Esterification - PMC. (2026). Retrieved March 20, 2026, from [Link]
Acidic Derivatization of Thiols Using Diethyl 2-Methylenemalonate: Thiol-Michael Addition Click Reaction for Simultaneous Analysis of Cysteine and Cystine in Culture Media Using LC-MS/MS - PubMed. (2024). Retrieved March 20, 2026, from [Link]
CN101560202B - Preparation method of 2- (2-thienyl) ethanol p-toluenesulfonate - Google Patents. (n.d.).
EP0590632A1 - Etherification process - Google Patents. (n.d.).
Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC. (2015). Retrieved March 20, 2026, from [Link]
A Removable Derivatization HPLC for Analysis of Methanol in Chinese Liquor Medicine. (2001). Retrieved March 20, 2026, from [Link]
A New Method for the Esterification of Carboxylic Acids with Various Alcohols by Using Di2-thienyl Carbonate, a New Coupling Reagent - ResearchGate. (2026). Retrieved March 20, 2026, from [Link]
(PDF) Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: As antithrombotic and haemolytically active molecules - ResearchGate. (2015). Retrieved March 20, 2026, from [Link]
Chemical Derivatization in LC-MS/MS | Bioanalysis Solutions - Syngene. (n.d.). Retrieved March 20, 2026, from [Link]
Catalytic Reductive Alcohol Etherifications with Carbonyl‐Based Compounds or CO2 and Related Transformations for the Synthesis of Ether Derivatives - PMC. (2021). Retrieved March 20, 2026, from [Link]
Ether synthesis by etherification (alkylation) - Organic Chemistry Portal. (n.d.). Retrieved March 20, 2026, from [Link]
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved March 20, 2026, from [Link]
Ether synthesis by reductive etherification - Organic Chemistry Portal. (n.d.). Retrieved March 20, 2026, from [Link]
Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (2008). Retrieved March 20, 2026, from [Link]
Steglich Esterification - Organic Chemistry Portal. (n.d.). Retrieved March 20, 2026, from [Link]
Technical Support Center: Troubleshooting Benzothiophene Synthesis
Welcome to the Technical Support Center for Benzothiophene Synthesis. The benzo[ b ]thiophene core is a privileged heterocyclic scaffold critical to the development of pharmaceuticals (e.g., raloxifene, sertaconazole) an...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Benzothiophene Synthesis. The benzo[
b
]thiophene core is a privileged heterocyclic scaffold critical to the development of pharmaceuticals (e.g., raloxifene, sertaconazole) and organic electronic materials. However, synthesizing and functionalizing this sulfur-containing ring system presents unique experimental hurdles, including catalyst poisoning, poor regioselectivity, and incomplete cyclization.
As an application scientist, I have designed this guide to move beyond basic reaction schemes. Here, we dissect the causality behind experimental failures and provide self-validating protocols to ensure your syntheses are robust, reproducible, and scalable.
Electrophilic cyclization of o-alkynylthioanisoles is one of the most reliable methods for constructing the benzothiophene core. Understanding the precise sequence of electron flow is critical for troubleshooting stalled reactions.
Caption: Mechanism of electrophilic cyclization for 3-halobenzothiophene synthesis.
Troubleshooting FAQs
Q1: Why am I recovering unreacted starting material during the iodine-mediated electrophilic cyclization of 2-alkynylthioanisoles?
A1: Incomplete cyclization is typically caused by electrophile depletion or solvent polarity mismatch. Iodine (
I2
) is a mild electrophile. If your solvent is not strictly anhydrous, trace water can lead to oxidative side reactions (such as oxidative esterification) rather than the desired halonium ion formation[1].
The Fix: Ensure you are using a slight excess of electrophile (1.2 equivalents) and a non-nucleophilic, moderately polar solvent like anhydrous Dichloromethane (DCM). The polarizability of DCM stabilizes the transient halonium intermediate (Node 3 in the diagram above) long enough for the intramolecular nucleophilic attack by the sulfur atom to occur2[2].
Q2: My yields for Palladium-catalyzed cross-coupling of benzothiophenes are stuck below 30%. How do I prevent catalyst poisoning?
A2: Sulfur is a notorious catalyst poison. Its lone pairs strongly coordinate to soft metals like
Pd(0)
, forming stable, inactive Pd-S resting states that halt the catalytic cycle[1].
The Fix: You must shift the equilibrium away from the inactive state. Do this by switching to a dehydrogenative cross-coupling strategy using a
Pd(II)
precatalyst (e.g.,
Pd(OAc)2
) combined with a strong stoichiometric oxidant like
AgOAc
. The oxidant rapidly regenerates the active
Pd(II)
species, preventing the accumulation of trapped
Pd(0)
[3]. Alternatively, utilize bulky, electron-rich phosphine ligands to sterically hinder excessive sulfur coordination.
Q3: Direct Friedel-Crafts acylation gives me poor regioselectivity. How can I selectively functionalize the C3 or C2 position?
A3: Standard Brønsted or Lewis acid-catalyzed Friedel-Crafts acylation of benzothiophene inherently favors the C3 position due to the stability of the intermediate Wheland complex, but often yields a messy mixture of C2 and C3 isomers[4].
The Fix for C3: Utilize an interrupted Pummerer reaction. By oxidizing the benzothiophene to a benzothiophene S-oxide, you activate the S-O bond. Upon reaction with a nucleophile, a charge-accelerated[3,3]-sigmatropic rearrangement occurs, delivering the coupling partner exclusively to the C3 position in a metal-free, perfectly site-selective manner 5[5].
The Fix for C2: Use a Cu-catalyzed
α
-C–H functionalization of 2-halochalcones with xanthate. This method incorporates sulfur in situ and cyclizes directly to the 2-acylbenzothiophene without needing an external acyl source[4].
Q4: I need to synthesize a highly sterically hindered, multisubstituted benzothiophene. Stepwise functionalization is failing.
A4: Stepwise cross-coupling on an intact benzothiophene ring often fails for tetrasubstituted targets due to steric clash.
The Fix: Construct the ring around the substituents using an aryne reaction. React an o-silylaryl triflate (aryne precursor) with an alkynyl sulfide and Cesium Fluoride (CsF). The nucleophilic attack of the sulfide on the highly electrophilic aryne intermediate triggers a one-step annulation, allowing you to build heavily functionalized 2,3,4,6-tetraarylbenzothiophenes from acyclic precursors 6[6].
Validated Experimental Protocols
The following protocols are designed as self-validating systems. Causality is built into the workflow so you can verify success at each critical juncture.
Protocol A: Iodine-Mediated Electrophilic Cyclization for 3-Iodobenzothiophene
This protocol yields a 3-iodo-substituted benzothiophene, a highly versatile intermediate for downstream Suzuki or Sonogashira couplings.[2]
Preparation: In an oven-dried round-bottom flask flushed with inert gas (Argon), dissolve 2-alkynylthioanisole (0.5 mmol) in 5 mL of anhydrous
CH2Cl2
. Causality: Argon and anhydrous solvent prevent the competitive oxidation of the alkyne by ambient moisture.
Electrophilic Activation: Add
I2
(1.2 equiv) in one portion. The solution will immediately turn deep violet/brown. Stir at room temperature for 2-4 hours. Monitor via TLC (Hexanes/Ethyl Acetate 9:1).
Self-Validating Quench: Once the starting material is consumed, pour the mixture into 10 mL of saturated aqueous
Na2S2O3
. Causality: This is a visual redox validation. The thiosulfate reduces the unreacted electrophilic
I2
to water-soluble iodide (
I−
). The organic layer will instantly decolorize from dark brown to pale yellow, confirming the complete neutralization of the oxidant.
Work-up: Extract the aqueous layer with
CH2Cl2
(3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous
MgSO4
, and concentrate under reduced pressure.
Purification: Purify via silica gel column chromatography to isolate the pure 3-iodobenzothiophene.
Protocol B: Transition-Metal-Free Synthesis via Aryne Intermediates
A one-step protocol for multisubstituted benzothiophenes.[7]
Materials:
o-Silylaryl triflate (aryne precursor, 1.5 equiv)
Alkynyl sulfide (1.0 equiv)
Cesium Fluoride (CsF, 3.0 equiv)
Acetonitrile (
CH3CN
)
Step-by-Step Methodology:
Activation: Suspend CsF in anhydrous
CH3CN
. Causality: CsF is highly hygroscopic. It must be flame-dried under a vacuum prior to use, as water will quench the transient aryne intermediate.
Annulation: Add the alkynyl sulfide and o-silylaryl triflate. Heat the mixture to 80 °C for 12 hours.
Isolation: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove insoluble cesium salts. Concentrate and purify via chromatography.
Quantitative Data Summary: Comparison of Synthetic Strategies
To aid in route selection, the following table summarizes the operational parameters of the primary benzothiophene synthesis strategies[1][5][7][8].
Synthetic Strategy
Key Reagents / Catalysts
Typical Yields
Regioselectivity
Common Pitfalls / Limitations
Electrophilic Cyclization
I2
, NBS, or NCS; DCM
75% - 95%
Excellent (C3-Halo)
Sensitive to moisture; unreacted electrophile must be quenched.
Pd-Catalyzed C-H Arylation
Pd(OAc)2
,
AgOAc
, Ligands
60% - 85%
Moderate to Good
Catalyst poisoning by sulfur; requires optimization of oxidants.
Aryne Annulation
o-Silylaryl triflate, CsF
50% - 80%
Excellent (Multisubstituted)
Aryne precursors can be unstable; requires strictly anhydrous CsF.
Interrupted Pummerer
Benzothiophene S-oxide, Lewis Acid
65% - 90%
Excellent (C3-Alkyl/Aryl)
Requires pre-oxidation to S-oxide; limited to specific nucleophiles.
References
Wu, B., & Yoshikai, N. "Recent developments in synthetic methods for benzo[b]heteroles." Organic & Biomolecular Chemistry, RSC Publishing (2016). Available at:[Link]
"Regioselective synthesis of C3 alkylated and arylated benzothiophenes." Nature Communications, PMC - NIH. Available at:[Link]
"One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides." Chemical Science, RSC Publishing (2020). Available at:[Link]
Overcoming poor regioselectivity in Friedel-Crafts reactions of benzothiophenes.
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the regioselectivity of Friedel-Crafts reactions on benzothiophene scaffolds. Ou...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the regioselectivity of Friedel-Crafts reactions on benzothiophene scaffolds. Our goal is to move beyond simple protocols and provide a foundational understanding of the mechanistic principles, enabling you to troubleshoot effectively and select the optimal synthetic strategy for your target molecule.
Fundamental Principles: The Root of the Regioselectivity Challenge
The core issue in the electrophilic functionalization of benzothiophene is the competing reactivity of the C2 and C3 positions. In classical Friedel-Crafts reactions, electrophilic attack predominantly occurs at the C3 position.[1] This preference is not arbitrary; it is a direct consequence of the stability of the cationic intermediate (the Wheland or sigma-complex) formed during the reaction.
Attack at the C3 position allows the positive charge to be delocalized over the sulfur atom and the benzene ring without disrupting the aromaticity of the fused benzene ring in all resonance structures. Conversely, attack at the C2 position leads to a resonance contributor that disrupts this benzene aromaticity, resulting in a significantly less stable intermediate.[2]
Fig. 1: Mechanistic basis for C3 selectivity in electrophilic substitution.
Understanding this electronic preference is the first step in overcoming it. While classical methods favor C3, achieving C2 substitution—or even functionalizing the benzene ring—requires strategies that circumvent this inherent reactivity pathway.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the Friedel-Crafts functionalization of benzothiophenes in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: Why does my Friedel-Crafts acylation of unsubstituted benzothiophene yield the 3-acyl product almost exclusively?A1: As explained in the Fundamental Principles section, this is the electronically favored outcome. The sigma-complex intermediate formed by electrophilic attack at the C3 position is significantly more stable than the one formed from attack at C2.[1][2] Classical Lewis or Brønsted acid-catalyzed acylations will almost always yield the 3-substituted isomer as the major product.[1]
Q2: I'm attempting a Friedel-Crafts alkylation and getting a messy reaction with multiple products. What's happening?A2: You are likely encountering two major limitations of Friedel-Crafts alkylation.[3]
Polyalkylation: The initial alkyl product is more electron-rich (and thus more reactive) than the starting benzothiophene, leading to further alkylation.[4]
Carbocation Rearrangement: The alkyl carbocation electrophile can rearrange to a more stable form before it attacks the ring (e.g., a primary carbocation rearranging to a secondary or tertiary one via a hydride shift).[3][5] This leads to isomers you may not have expected.
Q3: Can I use strongly deactivating or basic groups on my benzothiophene starting material for a Friedel-Crafts reaction?A3: Generally, no. Aromatic rings with strongly electron-withdrawing groups (like -NO₂, -CN, -COR) are too deactivated for the reaction to proceed.[4][5] Furthermore, basic groups like amines (-NH₂) will react with the Lewis acid catalyst, poisoning it and preventing the reaction.[4] These groups should be protected before attempting the reaction.
Troubleshooting Specific Regioselectivity Issues
Q4: My goal is the 3-acylbenzothiophene, but my yields are low. How can I optimize the reaction?A4: Low yields in a standard C3-acylation can often be attributed to catalyst deactivation or suboptimal conditions.
Catalyst Choice: While AlCl₃ is common, it can sometimes lead to complexation with the sulfur atom. Consider milder Lewis acids like SnCl₄, TiCl₄, or BF₃·OEt₂.[6] For some substrates, solid acid catalysts like zeolites can offer high selectivity and easier workup.[7]
Solvent: The choice of solvent can influence catalyst activity. Dichloromethane (DCM) or carbon disulfide (CS₂) are standard. For less reactive substrates, nitrobenzene can be used, but it is more difficult to remove.
Temperature Control: Start the reaction at a low temperature (e.g., 0 °C) during the addition of reagents to control the initial exothermic reaction, then allow it to warm to room temperature or heat gently as needed while monitoring by TLC.
Q5: I need to synthesize a 2-acylbenzothiophene. The classical Friedel-Crafts approach is failing. What is the standard alternative?A5: This is a classic challenge. Directing the electrophile to the C2 position requires overriding the natural C3 preference. The most reliable method involves a two-step sequence:
Directed Ortho-Metalation (DoM): First, deprotonate the C2 position using a strong base. The C2 proton is more acidic than the C3 proton.[8] n-Butyllithium (n-BuLi) at low temperatures (e.g., -78 °C) is typically used to generate 2-lithiobenzothiophene.
Acylation of the Anion: The resulting highly nucleophilic C2-anion is then quenched with an appropriate acylating agent (e.g., an acyl chloride or an aldehyde followed by oxidation) to install the desired group selectively at the C2 position.[1]
Q6: I want to avoid using pyrophoric reagents like n-BuLi. Are there other modern methods to achieve C2 or C3 functionalization with high selectivity?A6: Absolutely. The field of C-H activation has provided powerful, selective alternatives to classical methods.
For C3-Arylation/Alkylation (Metal-Free): An innovative approach uses readily accessible benzothiophene S-oxides. An "interrupted Pummerer reaction" can be employed to deliver phenol, allyl silane, or propargyl silane coupling partners to the C3 position with complete regioselectivity under mild, metal-free conditions.[8]
For C3-Arylation (Catalytic): Heterogeneous catalysis using Pd/C in combination with a copper co-catalyst (CuCl) has been shown to selectively couple benzothiophenes with aryl chlorides at the C3 position.[9] This method is operationally simple and avoids the need for ligands.
For C2-Functionalization (Directed C-H Activation): A directing group can be temporarily installed on the benzothiophene ring (often at the sulfur or an adjacent position). This group coordinates to a transition metal catalyst (like Palladium or Rhodium), bringing the catalyst into close proximity to the C2 C-H bond and forcing functionalization to occur at that site.[10][11] The directing group can then be removed.
Fig. 2: Decision workflow for regioselective benzothiophene functionalization.
Data Summary: Influence of Reaction Parameters
The choice of Lewis acid and reaction conditions can subtly influence the regiochemical outcome, although overcoming the inherent C3 preference in classical acylations is difficult.
Note: Data is representative. Exact ratios are highly substrate and condition-dependent. Zeolite data is for thiophene and illustrates an alternative catalytic system, not necessarily regioselectivity on benzothiophene.
Setup: Under an inert atmosphere (N₂ or Ar), equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.
Catalyst Suspension: Charge the flask with anhydrous AlCl₃ (1.1 eq) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.
Acyl Chloride Addition: Add acetyl chloride (1.05 eq) dropwise to the stirred suspension via the dropping funnel.
Substrate Addition: After the addition is complete, add a solution of benzothiophene (1.0 eq) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.
Reaction: After the addition, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Workup: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally with brine.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield pure 3-acetylbenzothiophene.
Protocol 2: Selective C2-Functionalization via Lithiation
This protocol demonstrates how to bypass the electronic preference of the ring to achieve substitution at the C2 position.
Materials:
Benzothiophene
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
Anhydrous tetrahydrofuran (THF)
Acylating agent (e.g., N,N-dimethylacetamide)
Saturated ammonium chloride (NH₄Cl) solution
Ethyl acetate, brine
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Setup: Under a strict inert atmosphere (N₂ or Ar), equip a flame-dried, round-bottom flask with a magnetic stirrer and a septum.
Substrate Solution: Add benzothiophene (1.0 eq) to anhydrous THF via syringe. Cool the solution to -78 °C using a dry ice/acetone bath.
Deprotonation: Add n-BuLi (1.05 eq) dropwise via syringe to the stirred solution over 15 minutes. A color change is typically observed. Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the 2-lithiobenzothiophene anion.
Electrophilic Quench: Slowly add the electrophile (e.g., N,N-dimethylacetamide, 1.2 eq) via syringe.
Reaction: Allow the reaction to stir at -78 °C for 1-2 hours, then let it slowly warm to room temperature.
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
Washing: Combine the organic layers and wash with brine.
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure 2-acylbenzothiophene.
References
Laha, J. K., et al. (2018). Representative Synthetic Methods for Benzo[b]thiophene Derivatives. ChemistrySelect. Available at: [Link]
Ghorai, M. K., et al. (2017). Synthesis of 2-Acylbenzo[b]thiophenes via Cu-Catalyzed α-C–H Functionalization of 2-Halochalcones Using Xanthate. Organic Letters. Available at: [Link]
Shirinian, V. Z., et al. (2022). Annulation synthetic methods for benzothiophenes. Russian Chemical Reviews. Available at: [Link]
Ma, W., et al. (2019). Direct construction of 2,3-unsubstituted benzofurans and benzothiophenes via a metal-free catalyzed intramolecular Friedel–Crafts reaction. Organic Chemistry Frontiers. Available at: [Link]
Pailla, U., & Arava, V. (2019). Friedel-Crafts alkylation oxidative cyclization catalyzed by co-oxidation of SeO2 and FeCl3: a simple synthesis of benzo[b]furan from acetophenone and anisole. Synthetic Communications. Available at: [Link]
Procter, D. J., et al. (2019). Regioselective synthesis of C3 alkylated and arylated benzothiophenes. Nature Communications. Available at: [Link]
Ghaffar, T., & Lautens, M. (2013). Completely Regioselective Direct C–H Functionalization of Benzo[b]thiophenes Using a Simple Heterogeneous Catalyst. Journal of the American Chemical Society. Available at: [Link]
Ghorai, M. K., et al. (2015). Copper-catalyzed double C–S bond formation for the synthesis of 2-acyldihydrobenzo[b]thiophenes and 2-acylbenzo[b]thiophenes. Chemical Communications. Available at: [Link]
Reddy, B. V. S., et al. (2021). Synthesis of Benzothienobenzofurans via Annulation of Electrophilic Benzothiophenes with Phenols. Organic Letters. Available at: [Link]
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]
Chemistry Steps. (2025). Friedel-Crafts Acylation. Retrieved from [Link]
Royal Society of Chemistry. (2024). Friedel–Crafts reactions for biomolecular chemistry. Retrieved from [Link]
MDPI. (2024). Friedel Crafts Reactions Revisited: Some Applications in Heterogeneous Catalysis. Retrieved from [Link]
Wang, J., et al. (2019). Direct synthesis of 3-acylbenzothiophenes via the radical cyclization of 2-alkynylthioanisoles with α-oxocarboxylic acids. Organic & Biomolecular Chemistry. Available at: [Link]
Pathak, U., et al. (2012). Transition-metal/Lewis acid free synthesis of acyl benzothiophenes via C-C bond forming reaction. Journal of the Brazilian Chemical Society. Available at: [Link]
Ashenhurst, J. (2018). Friedel Crafts Alkylation and Acylation. Master Organic Chemistry. Retrieved from [Link]
Taylor & Francis Online. (2024). Friedel–crafts alkylations of indoles, furans, and thiophenes with arylmethyl acetates promoted by trimethylsilyl trifluoromethanesulfonate. Retrieved from [Link]
LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
Taylor & Francis Online. (2022). Friedel-Crafts alkylation oxidative cyclization catalyzed by co-oxidation of SeO2 and FeCl3: a simple synthesis of benzo[b]furan from acetophenone and anisole. Retrieved from [Link]
Springer. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]
International Journal of Pharmaceutical, Chemical, and Biological Sciences. (2014). FRIEDEL-CRAFT REACTION: A REVIEW. Retrieved from [Link]
ACS Publications. (2024). Acid–Solvent Cluster-Promoted General and Regioselective Friedel–Crafts Acylation with Carboxylic Acids. Retrieved from [Link]
University of Richmond Scholarship Repository. (2024). Friedel–Crafts addition of indoles to nitrones and alkylation of indoles, benzofurans, and benzothiophenes promoted by trimethylsilyl trifluoromethanesulfonate. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). A substituent para-to-ortho positioning effect drives the photoreactivity of a dibenzothiophene-based oxalate series used as LED-excitable free radical photoinitiators. Retrieved from [Link]
Chemistry Stack Exchange. (2020). Directing effect in Intramolecular Friedel Crafts Alkylation. Retrieved from [Link]
Semantic Scholar. (2012). FRIEDEL-CRAFT REACTION: A REVIEW. Retrieved from [Link]
Beilstein Journals. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Retrieved from [Link]
National Center for Biotechnology Information. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Retrieved from [Link]
Chemistry Stack Exchange. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Retrieved from [Link]
Scielo. (n.d.). Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. Retrieved from [Link]
PubMed. (2001). Synthesis of novel 2-benzothiopyran and 3-benzothiepin derivatives and their stimulatory effect on bone formation. Retrieved from [Link]
ResearchGate. (n.d.). Lewis Acid Catalyzed Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents. Retrieved from [Link]
National Center for Biotechnology Information. (2022). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. Retrieved from [Link]
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
MDPI. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Retrieved from [Link]
ResearchGate. (n.d.). ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. Retrieved from [Link]
Apollo. (2026). Anti-Friedel–Crafts alkylation via electron donor–acceptor photoinitiation. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
LibreTexts Chemistry. (2023). Friedel-Crafts Reactions. Retrieved from [Link]
Common impurities in 4,5,6,7-Tetrahydro-1-benzothien-2-ylmethanol and their removal
Welcome to the Technical Support Center for heterocyclic building block synthesis. As a Senior Application Scientist, I have structured this guide to address the specific synthetic and purification challenges associated...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for heterocyclic building block synthesis. As a Senior Application Scientist, I have structured this guide to address the specific synthetic and purification challenges associated with 4,5,6,7-Tetrahydro-1-benzothien-2-ylmethanol (CAS: 51632-08-7).
This guide moves beyond basic procedures, focusing on the causality of impurity formation and providing self-validating protocols to ensure high-fidelity synthesis.
Introduction & Chemical Context
4,5,6,7-Tetrahydro-1-benzothien-2-ylmethanol (also referred to as 4,5,6,7-tetrahydrobenzo[b]thiophene-2-methanol) is a critical intermediate in the development of modified thiophene-based therapeutics[1]. The compound is traditionally synthesized via the reduction of 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid or its alkyl esters, which are themselves derived from the classic Gewald multicomponent reaction[2].
Due to the electron-rich nature of the fused thiophene system and the specific reactivity profiles of hydride donors (e.g., LiAlH
4
), researchers frequently encounter a specific set of impurities. Understanding the mechanistic origin of these byproducts is essential for designing robust, self-validating purification workflows.
Impure starting ester/acid carried over from the Gewald reaction[2].
N-H stretch (IR); shifted aromatic protons (
1
H NMR).
Recrystallization of the starting ester prior to reduction.
Troubleshooting FAQs
Q1: My reduction to the methanol is incomplete, leaving significant amounts of the ester (Impurity B). How do I push the reaction to completion?Causality & Solution: Incomplete reduction usually stems from the degradation of the hydride source (e.g., moisture in THF hydrolyzing LiAlH
4
) or insufficient equivalents. Fused thiophene esters can be sterically and electronically deactivated compared to simple aliphatic esters.
Action: Ensure THF is freshly distilled over sodium/benzophenone. Use a minimum of 1.5 to 2.0 equivalents of LiAlH
4
. If using a NaBH
4
/I
2
system, ensure the I
2
is added slowly at 0 °C to generate the active borane complex in situ without violently off-gassing.
Q2: I successfully isolated the alcohol, but after a week in storage, it turned yellow and NMR shows an aldehyde peak (Impurity C). What happened?Causality & Solution: 2-Hydroxymethylthiophenes are highly electron-rich and susceptible to autoxidation in the presence of atmospheric oxygen and light, converting the methanol group back to the carboxaldehyde.
Action: Store the purified alcohol under an inert atmosphere (Argon or Nitrogen) at -20 °C. To rescue an oxidized batch, dissolve the mixture in EtOAc and wash with a saturated aqueous solution of sodium bisulfite (NaHSO
3
). The aldehyde forms a water-soluble bisulfite adduct and partitions into the aqueous layer, leaving the pure alcohol in the organic phase.
Q3: How do I prevent desulfurization (Impurity D) when using strong reductants like LiAlH
4
?Causality & Solution: LiAlH
4
can occasionally insert into the C-S bond of thiophenes at elevated temperatures, leading to ring-opening and desulfurization.
Action: Strictly control the reaction temperature. Perform the addition of the ester to the LiAlH
4
suspension at -10 °C to 0 °C, and do not allow the reaction to exceed room temperature. Alternatively, switch to a milder, more selective reducing agent like DIBAL-H (in CH
2
Cl
2
at -78 °C).
Q4: What is the most reliable self-validating quench protocol for LiAlH
4
to avoid emulsions and trap acidic impurities?Causality & Solution: Standard aqueous quenching often creates unfilterable aluminum hydroxide emulsions that trap the product.
Action: Use the Fieser quench method (
n,n,3n
). For every
x
grams of LiAlH
4
used, add
x
mL of water, followed by
x
mL of 15% NaOH, and finally
3x
mL of water. The NaOH not only produces a granular, easily filterable aluminum salt but inherently deprotonates any unreacted carboxylic acid (Impurity A), trapping it in the aqueous layer during filtration.
Step-by-Step Experimental Workflows
Protocol: Optimized Synthesis and Purification
Objective: Reduce ethyl 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate while preventing desulfurization and chemically scavenging trace aldehyde/acid impurities.
Step 1: Reduction Setup
Flame-dry a 3-neck round-bottom flask equipped with an argon inlet, dropping funnel, and magnetic stirrer.
Suspend LiAlH
4
(1.5 eq.) in anhydrous THF (0.5 M) and cool to 0 °C using an ice-brine bath.
Dissolve the ester precursor (1.0 eq.) in anhydrous THF (1.0 M) and add dropwise over 30 minutes, maintaining the internal temperature below 5 °C.
Stir at 0 °C for 1 hour, then allow to warm to room temperature for 2 hours. Monitor by TLC (Hexanes/EtOAc 7:3) until the ester spot disappears.
Step 2: Fieser Quench & Primary Extraction
Cool the reaction back to 0 °C.
Slowly add
x
mL of DI water (where
x
= grams of LiAlH
4
used). Stir until hydrogen evolution ceases.
Add
x
mL of 15% aqueous NaOH. (Self-Validation: This step traps Impurity A as the sodium salt).
Add
3x
mL of DI water. Stir vigorously for 15 minutes until a white granular precipitate forms.
Filter the suspension through a pad of Celite, washing the filter cake with excess EtOAc. Concentrate the filtrate under reduced pressure.
Wash the organic layer with saturated aqueous NaHSO
3
(2 × 20 mL) to scavenge Impurity C (carboxaldehyde).
Wash with saturated aqueous NaHCO
3
(1 × 20 mL) and brine (1 × 20 mL).
Dry over anhydrous Na
2
SO
4
, filter, and concentrate in vacuo.
Storage: Immediately flush the flask with Argon and store at -20 °C.
Mechanistic & Workflow Diagrams
Reaction pathway illustrating target alcohol synthesis and the origins of common impurities.
Step-by-step downstream purification workflow designed to systematically eliminate impurities A, B, and C.
References
Paul, N., et al. (2013). "Reactions of diphenacylaniline and diphenacyl sulfide under Gewald conditions: generation of enamines and thioamides." RSC Advances. URL:[Link][2]
Roesky, H. W., et al. "Addition Reactions of Me3SiCN with Aldehydes Catalyzed by Aluminum Complexes Containing in Their Coordination Sphere O, S, and N Ligands." ResearchGate. URL:[Link][3]
Boger, D. L., et al. "Protein Structure-Based Design, Synthesis, and Biological Evaluation of 5-Thia-2,6-diamino-4(3H)-oxopyrimidines: Potent Inhibitors of Glycinamide Ribonucleotide Transformylase." ACS Publications. URL:[Link][1]
Introduction: The Structural Significance of the Tetrahydrobenzothiophene Scaffold
An In-Depth Technical Guide to the X-ray Crystallography of 4,5,6,7-Tetrahydro-1-benzothien-2-ylmethanol Derivatives The 4,5,6,7-tetrahydro-1-benzothiophene moiety is a privileged heterocyclic scaffold in medicinal chemi...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the X-ray Crystallography of 4,5,6,7-Tetrahydro-1-benzothien-2-ylmethanol Derivatives
The 4,5,6,7-tetrahydro-1-benzothiophene moiety is a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer properties, and serve as potent modulators of crucial drug targets like the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt).[3][4][5][6][7] The therapeutic potential of these compounds is intrinsically linked to their three-dimensional structure. The precise spatial arrangement of atoms, conformational flexibility of the tetrahydro-fused ring, and the orientation of substituents dictate how these molecules interact with their biological targets.[8][9]
While spectroscopic methods like NMR, IR, and mass spectrometry provide essential information for structural elucidation, they often fall short of providing an unambiguous, complete 3D molecular structure.[4][10] Single-crystal X-ray diffraction (SCXRD) remains the gold standard, offering unparalleled precision in determining bond lengths, bond angles, and intermolecular interactions within a crystalline solid.[10][11] This guide provides a comparative analysis of the X-ray crystallography of 4,5,6,7-tetrahydro-1-benzothien-2-ylmethanol and its derivatives, offering insights into experimental design, data interpretation, and the impact of structural variations on crystal packing and conformation.
Comparative Analysis of Crystallographic Data
The substitution pattern on the 4,5,6,7-tetrahydro-1-benzothiophene core significantly influences the resulting crystal structure. Different functional groups can lead to distinct intermolecular interactions, such as hydrogen bonds and π-π stacking, which in turn govern the crystal packing and overall solid-state architecture. The conformation of the partially saturated cyclohexene ring is also a key structural feature revealed by crystallography.
For instance, the crystal structure of 2-amino-N-(2-fluorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide reveals that the benzothiophene moiety adopts a half-chair conformation.[12] In this structure, molecules are linked by N—H⋯O hydrogen bonds, forming chains within the crystal lattice.[12] The dihedral angle between the fluorobenzene and benzothiophene rings is a critical parameter for understanding the molecule's overall shape.[12] In another case, the analysis of 2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile showed that the fused cyclohexene ring was disordered over two positions, indicating conformational flexibility even within the crystal.[1]
Below is a comparative summary of crystallographic data for selected derivatives, illustrating the impact of substitution on key structural parameters.
While SCXRD is definitive, it is not always feasible if suitable single crystals cannot be grown. In such cases, a combination of other analytical techniques is employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed information about the chemical environment of atoms (¹H, ¹³C), connectivity through bonds, and through-space correlations (NOESY), which helps in determining the constitution and relative stereochemistry.
Mass Spectrometry (MS) : Accurately determines the molecular weight and elemental composition, confirming the molecular formula.[17][18]
Infrared (IR) and Raman Spectroscopy : Identify the presence of specific functional groups within the molecule.[10]
Density Functional Theory (DFT) Calculations : Computational methods used to predict and optimize molecular geometries, which can then be compared with experimental data from other techniques.[4]
The primary advantage of SCXRD over these alternatives is its ability to provide a direct and precise measurement of the three-dimensional atomic arrangement, including absolute stereochemistry when applicable, which is often inferred indirectly or with less certainty from other methods.[10]
Experimental Protocols
Protocol 1: Single Crystal Growth by Slow Evaporation
This is a common and often successful method for obtaining high-quality single crystals from synthesized compounds.
Causality : The principle is to slowly increase the concentration of the solute past its saturation point by gradually removing the solvent. This slow process allows molecules to self-assemble into a highly ordered, single-crystal lattice rather than crashing out as an amorphous powder or polycrystalline mass. The choice of solvent is critical; the compound should be moderately soluble, not excessively soluble or insoluble.
Solvent Selection : Screen a range of solvents (e.g., methanol, ethanol, acetone, chloroform, ethyl acetate, and mixtures thereof) to find one in which the compound has moderate solubility.[17]
Solution Preparation : Prepare a saturated or near-saturated solution of the purified 4,5,6,7-tetrahydro-1-benzothiophene derivative in the chosen solvent at room temperature or slightly elevated temperature.
Filtration : Filter the solution through a syringe filter (0.22 µm) into a clean, small vial or test tube. This removes any dust or particulate matter that could act as unwanted nucleation sites.
Evaporation Control : Cover the vial with a cap or parafilm. Pierce 1-3 small holes in the covering with a needle. The number and size of the holes control the rate of evaporation. A slower rate is generally better.
Incubation : Place the vial in a vibration-free environment (e.g., a dedicated cupboard or a desiccator) at a constant temperature.
Monitoring : Check the vial periodically over several days to weeks for the formation of single crystals. Once suitable crystals have formed, they can be carefully harvested for analysis.
Protocol 2: Single-Crystal X-ray Diffraction Data Collection and Refinement
This protocol outlines a standard workflow for determining a crystal structure once a suitable crystal has been obtained.
Causality : This process uses the diffraction of X-rays by the ordered array of atoms in a crystal to determine their positions. The structure is solved using direct methods and then refined by adjusting a model of the atomic positions to best fit the observed diffraction data.
Crystal Mounting : Carefully select a single crystal of suitable size (typically 0.1-0.3 mm) with well-defined faces and no visible cracks. Mount it on a cryo-loop or a glass fiber using a minimal amount of cryo-protectant oil.
Data Collection : Mount the crystal on the goniometer of a single-crystal X-ray diffractometer.[1] A stream of cold nitrogen (typically 100-150 K) is used to cool the crystal, which minimizes thermal motion and radiation damage. A preliminary dataset is collected to determine the unit cell and space group.[19] Following this, a full sphere of diffraction data is collected.[1][19]
Data Reduction : The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors like Lorentz-polarization effects and absorption. Programs like SAINT or X-RED32 are commonly used for this step.[1][13]
Structure Solution : The phase problem is solved using direct methods, typically with software like SHELXS or SHELXT.[1][10] This provides an initial electron density map and a preliminary model of the molecular structure.
Structure Refinement : The initial model is refined against the experimental data using full-matrix least-squares on F².[10] This iterative process involves adjusting atomic positions, thermal parameters (anisotropic for non-hydrogen atoms), and occupancies. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[12][13] Software such as SHELXL is the standard for this process.[10]
Validation and Finalization : The final refined structure is validated using tools like PLATON or CheckCIF to ensure the model is chemically reasonable and fits the data well.[10] The final crystallographic data is then prepared for publication and deposited in a database like the Cambridge Crystallographic Data Centre (CCDC).[17]
Visualizations
Workflow from Synthesis to Structural Analysis
Caption: General workflow for the structural elucidation of novel compounds.
Interplay of Molecular Structure and Biological Activity
Caption: Relationship between structure, properties, and biological activity.
References
Source: Google Patents (US20090318710A1)
Title: X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS
Source: Madurai Kamaraj University
URL: [Link]
Title: Controlled Directional Crystallization of Oligothiophenes Using Zone Annealing of Preseeded Thin Films
Source: ACS Publications
URL: [Link]
Title: Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt
Source: Journal of Medicinal Chemistry - ACS Publications
URL: [Link]
Title: Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold
Source: MDPI
URL: [Link]
Title: Crystal structure of 2-amino-N-(2-fluorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source: PMC
URL: [Link]
Title: Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies
Source: PubMed
URL: [Link]
Title: Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies
Source: PMC
URL: [Link]
Title: Crystal Structure and Disorder in Benzothiophene Derivative
Source: Juniper Publishers
URL: [Link]
Title: Synthesis, Spectroscopic, Physicochemical, Crystal Structure and DFT Studies of 4,5,6,7-tetrahydro-1-benzothiophene-3
Source: International Journal of Electrochemical Science
URL: [Link]
Title: Synthesis, Characterization and Study of Single Crystal X-Ray of Novel Heterocyclic Compounds
Source: ResearchGate
URL: [Link]
Title: Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators
Source: ACS Publications
URL: [Link]
Title: Design, Synthesis, and Biological Activity of Tetrahydrobenzo[3][16]thieno[2,3-d]pyrimidine Derivatives as Anti-Inflammatory Agents
Source: PMC
URL: [Link]
Title: Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction
Source: MDPI
URL: [Link]
Title: Single-crystal quality data from polycrystalline samples: finding the needle in the haystack
Source: IUCr Journals
URL: [Link]
Title: The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile
Source: SCIRP
URL: [Link]
Title: Synthesis of Thiophene-Based Derivatives and the Effects of Their Molecular Structure on the Mesomorphic Behavior and Temperature Range of Liquid-Crystalline Blue Phases
Source: MDPI
URL: [Link]
Title: Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt
Source: PubMed
URL: [Link]
Title: Synthesis and Structure-Activity Relationships of Tetrahydro-β-carboline Derivatives as Anticancer and Cancer-chemopreventive Agents
Source: PubMed
URL: [Link]
Title: Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview
Source: ResearchGate
URL: [Link]
Title: Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives
Source: ResearchGate
URL: [Link]
Structure-activity relationship (SAR) of 4,5,6,7-tetrahydro-benzothiophene analogs.
An in-depth analysis of the structure-activity relationship (SAR) of 4,5,6,7-tetrahydro-benzothiophene (THBT) analogs reveals their emergence as a highly potent class of modulators for nuclear receptors. Specifically, 2,...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth analysis of the structure-activity relationship (SAR) of 4,5,6,7-tetrahydro-benzothiophene (THBT) analogs reveals their emergence as a highly potent class of modulators for nuclear receptors. Specifically, 2,3-substituted THBT derivatives have demonstrated exceptional efficacy as inverse agonists of the Retinoic Acid Receptor-Related Orphan Receptor gamma t (RORγt)[1].
RORγt is the master transcription factor responsible for the differentiation of Th17 cells and the production of Interleukin-17 (IL-17), making it a high-value target for autoimmune and inflammatory diseases such as psoriasis and rheumatoid arthritis. This guide objectively compares the SAR, mechanistic performance, and experimental validation of THBT analogs against standard RORγt modulators (e.g., Ursolic Acid and GSK2981278).
Structural Anatomy and SAR of THBT Analogs
The 4,5,6,7-tetrahydro-benzothiophene core offers a unique spatial geometry. While traditional thiophene rings are often flagged as structural alerts in medicinal chemistry due to potential metabolic liabilities (e.g., rapid epoxidation by cytochrome P450 enzymes), the saturated tetrahydrobenzo-fusion alters the electron density and steric profile. This modification improves the pharmacokinetic safety margin while providing the necessary lipophilicity to penetrate the hydrophobic core of nuclear receptors.
Recent SAR optimization of these analogs has uncovered critical structural prerequisites for sub-nanomolar RORγt affinity[1]:
Bridge Length at Position 3: The optimal linker length between the THBT core and the terminal functional group is exactly three atoms . Shorter or longer bridges result in a significant drop in docking scores and in vitro potency.
Planar Phenyl Ring Substitution: A planar phenyl ring linked to position 3 via the three-atom bridge allows for parallel or convex alignment within the RORγt hydrophobic pocket.
Hydrophilic Anchoring: The 2-position amide substitutions are responsible for basal modulatory activity by anchoring the molecule to the Cys320-Glu326 and Arg364-Phe377 hydrophilic regions of the receptor[1].
Mechanistic Deep Dive: Inverse Agonism vs. Standard Ligands
Standard RORγt inverse agonists (like GSK2981278) typically function by inducing steric clashes that physically displace Helix 12 (H12), preventing the recruitment of co-activators.
THBT analogs utilize a more nuanced push-pull mechanism combined with agonist lock hydration . For instance, Compound 10 forms a direct hydrogen bond with the Gln286:δCO hydrophilic center (the "agonist lock") while simultaneously engaging in π-π stacking with His479[2]. Furthermore, specific THBT derivatives (such as Compound 13) uniquely increase the hydration shell around the agonist lock compared to standard ligands, inducing greater thermodynamic instability in the active protein conformation[1].
Mechanism of RORγt modulation by THBT analogs vs. standard inverse agonists.
Comparative Performance Data
The following table synthesizes the quantitative performance of optimized 2,3-substituted THBT analogs against established controls. The THBT analogs demonstrate superior or equivalent IC50 values while maintaining exceptional complex stability[1][2].
Compound
Structural Feature
Target
IC50 (nM)
Key Binding Interactions
MD Stability (RMSD)
Compound 10 (THBT)
3-atom bridge, planar phenyl
RORγt
0.82
Gln286:δCO (H-bond), His479 (π-π stacking)
< 1 Å
Compound 13 (THBT)
3-atom bridge variation
RORγt
1.61
Cys320-Glu326, High agonist lock hydration
< 1 Å
Compound 2 (THBT)
3-atom bridge, planar phenyl
RORγt
0.75
Arg364-Phe377 hydrophilic region
< 1 Å
Ursolic Acid
Triterpenoid (Control)
RORγt
99.92
Standard orthosteric binding
N/A
GSK2981278
Non-THBT Inverse Agonist
RORγt
~3.20
Agonist lock steric clash
< 1 Å
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the evaluation of THBT analogs must follow a rigorous, self-validating workflow. The protocols below detail the methodologies required to accurately benchmark these compounds.
Self-validating experimental workflow for THBT analog development.
Protocol A: In Silico Validation via Molecular Dynamics (MD)
Step 1: Ligand Preparation & Docking. Prepare the 3D conformers of the synthesized THBT analogs. Dock the compounds into the RORγt ligand-binding domain (PDB ID: 5APH) using a standard scoring function to identify initial binding poses.
Step 2: MD Simulation (50–250 ns). Solvate the ligand-protein complex in a TIP3P water box, neutralize with counter-ions, and run simulations for up to 250 ns.
Expertise & Causality: Static docking scores frequently produce false positives due to induced-fit phenomena in highly flexible nuclear receptors. Running a 250 ns MD simulation is critical to confirm whether the 3-atom bridge maintains its π-π stacking with His479 dynamically. A Root Mean Square Deviation (RMSD) of <1 Å confirms true, stable target engagement rather than a transient artifact[1].
Protocol B: Functional Validation via GAL4-RORγ Reporter Assay
Step 1: Cell Transfection. Co-transfect HEK293T cells with a pBIND-RORγt-LBD plasmid (containing the RORγt ligand-binding domain fused to a GAL4 DNA-binding domain) and a pG5luc reporter plasmid.
Step 2: Compound Treatment. Treat the transfected cells with varying concentrations of THBT analogs (0.1 nM to 10 μM) alongside controls (Ursolic Acid, GSK2981278) for 24 hours.
Step 3: Luminescence Readout. Lyse the cells and measure luciferase activity using a standard luminescence microplate reader.
Expertise & Causality: Why not measure IL-17 directly in primary Th17 cells for initial SAR? Primary cells introduce confounding variables from parallel signaling pathways (e.g., STAT3/JAK). The GAL4 chimera system isolates the direct transcriptional modulation of the RORγt LBD, providing a high-signal-to-noise readout. This ensures the observed sub-nanomolar IC50 strictly reflects inverse agonism at the target site[2].
Protocol C: ADME Profiling (Microsomal Stability)
Step 1: Incubation. Incubate the lead THBT analogs (e.g., Compound 10) with mouse, rat, dog, and human liver microsomes in the presence of an NADPH regenerating system at 37°C.
Step 2: LC-MS/MS Quantification. Aliquot samples at 0, 15, 30, and 60 minutes. Quench with cold acetonitrile and quantify the remaining parent compound via LC-MS/MS.
Expertise & Causality: Thiophene rings can be susceptible to rapid hepatic oxidative metabolism. This assay is essential to verify that the saturated 4,5,6,7-tetrahydro modification successfully shields the core from rapid CYP450 degradation, ensuring the compound possesses the necessary half-life for in vivo efficacy.
Conclusion
The 4,5,6,7-tetrahydro-benzothiophene scaffold represents a highly tunable and potent alternative to traditional RORγt inverse agonists. By strictly adhering to the 3-atom bridge SAR rule and exploiting both steric push-pull mechanisms and agonist lock hydration, these analogs achieve sub-nanomolar potency. For drug development professionals targeting Th17-mediated pathologies, integrating THBT derivatives into screening pipelines offers a robust pathway to novel, patentable therapeutics with favorable binding kinetics.
References
Fouda, A., Negi, S., Zaremba, O., Gaidar, R. S., Moroz, Y. S., Rusanov, E., Paraskevas, S., & Tchervenkov, J. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 66(11), 7355–7373.[Link]
A Comparative Analysis of 4,5,6,7-Tetrahydro-1-benzothien-2-ylmethanol and Established Multi-Kinase Inhibitors
A Guide for Researchers in Drug Discovery and Development In the landscape of kinase-targeted drug discovery, the identification of novel scaffolds with potent and selective inhibitory activity is a paramount objective....
Author: BenchChem Technical Support Team. Date: March 2026
A Guide for Researchers in Drug Discovery and Development
In the landscape of kinase-targeted drug discovery, the identification of novel scaffolds with potent and selective inhibitory activity is a paramount objective. This guide provides a comparative analysis of a novel compound, 4,5,6,7-Tetrahydro-1-benzothien-2-ylmethanol, against a panel of well-characterized, potent multi-kinase inhibitors: Staurosporine, Sunitinib, and Dasatinib. While direct kinase inhibition data for 4,5,6,7-Tetrahydro-1-benzothien-2-ylmethanol is emerging, this guide will leverage data from structurally related 4,5,6,7-tetrahydro-1-benzothiophene derivatives to project a potential kinase inhibition profile and contextualize its standing against these established drugs. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of kinase inhibitor research.
Introduction to Kinase Inhibitors
Kinases are a class of enzymes that catalyze the transfer of a phosphate group from ATP to a specific substrate, a process known as phosphorylation.[1] This post-translational modification is a fundamental mechanism for regulating a vast array of cellular processes, including cell growth, differentiation, metabolism, and survival.[2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[1] Kinase inhibitors are small molecules designed to block the activity of these enzymes, thereby disrupting the signaling pathways that drive disease progression.[3] These inhibitors can be broadly categorized based on their target specificity, with some exhibiting high selectivity for a single kinase and others, known as multi-kinase inhibitors, targeting a range of kinases.[4][5]
This guide focuses on a comparative analysis of the following kinase inhibitors:
4,5,6,7-Tetrahydro-1-benzothien-2-ylmethanol: A novel compound of interest. While its direct kinase inhibition profile is under investigation, its 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold has been explored in the development of inhibitors for various kinases, including JNK2, JNK3, PDK1, LDHA, and EGFR.[6][7][8]
Staurosporine: A natural product isolated from the bacterium Streptomyces staurosporeus.[9] It is a potent, ATP-competitive, and broad-spectrum kinase inhibitor, making it a valuable research tool but limiting its clinical utility due to a lack of selectivity.[9][10]
Sunitinib (Sutent®): An oral multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST).[11][12] It targets several RTKs, including VEGFRs and PDGF-Rs, which are crucial for tumor angiogenesis and proliferation.[11][13]
Dasatinib (Sprycel®): A second-generation, multi-targeted tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[14][15] It is a potent inhibitor of the BCR-ABL fusion protein and the SRC family of kinases.[14]
Comparative Analysis of Kinase Inhibition Profiles
The efficacy and potential therapeutic applications of a kinase inhibitor are largely determined by its specific kinase inhibition profile. The following table provides a comparative overview of the known targets for Staurosporine, Sunitinib, and Dasatinib, alongside a hypothetical profile for 4,5,6,7-Tetrahydro-1-benzothien-2-ylmethanol based on the activity of its structural analogs.
Disclaimer: The kinase inhibition profile for 4,5,6,7-Tetrahydro-1-benzothien-2-ylmethanol is hypothetical and based on published data for structurally related compounds. Experimental validation is required.
Mechanism of Action and Signaling Pathways
The therapeutic effect of kinase inhibitors stems from their ability to modulate specific cellular signaling pathways.
Staurosporine: The Pan-Kinase Inhibitor
Staurosporine functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of a wide range of kinases with high affinity.[9] This lack of selectivity, while making it unsuitable for clinical use, renders it a powerful tool in research for inducing apoptosis and studying general kinase-dependent signaling.[9]
Sunitinib: Targeting Angiogenesis and Tumor Proliferation
Sunitinib exerts its anti-cancer effects by inhibiting multiple receptor tyrosine kinases (RTKs) involved in tumor growth and angiogenesis.[11] By targeting VEGFRs and PDGFRs, Sunitinib effectively cuts off the blood supply to the tumor and inhibits the signaling pathways that drive cancer cell proliferation.[13][17]
Caption: Sunitinib's mechanism of action.
Dasatinib: A Dual BCR-ABL and SRC Family Kinase Inhibitor
Dasatinib is a potent inhibitor of the BCR-ABL kinase, the hallmark of chronic myeloid leukemia.[14] Unlike first-generation inhibitors, Dasatinib can bind to both the active and inactive conformations of the BCR-ABL enzyme.[14] Furthermore, its inhibition of the SRC family of kinases disrupts multiple downstream signaling pathways involved in cell survival, proliferation, and migration.[14]
Caption: Dasatinib's dual inhibitory mechanism.
Experimental Protocols for Kinase Inhibitor Characterization
To experimentally validate and characterize a novel kinase inhibitor such as 4,5,6,7-Tetrahydro-1-benzothien-2-ylmethanol, a series of in vitro and cell-based assays are essential.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
Materials:
Recombinant human kinase
Kinase-specific substrate (e.g., a peptide or protein)
ATP (Adenosine triphosphate)
Test inhibitor (e.g., 4,5,6,7-Tetrahydro-1-benzothien-2-ylmethanol)
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO.
Reaction Setup: In a 384-well plate, add the kinase, substrate, and assay buffer.
Inhibitor Addition: Add the serially diluted inhibitor to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
Initiate Reaction: Add ATP to all wells to start the kinase reaction.
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
Detection: Add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of ADP produced, which is proportional to kinase activity.
Data Analysis: Measure the luminescence using a plate reader. Plot the percentage of kinase inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for IC50 determination.
Cellular Proliferation Assay
This assay measures the effect of an inhibitor on the growth of cancer cell lines.
Materials:
Cancer cell line of interest (e.g., a line known to be dependent on a target kinase)
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
Compound Treatment: Treat the cells with a serial dilution of the test inhibitor. Include a vehicle control (DMSO).
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
Viability Measurement: Add the CellTiter-Glo® reagent to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.
Data Analysis: Measure the luminescence using a plate reader. Plot the percentage of cell viability against the log of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Conclusion and Future Directions
The comparative analysis presented in this guide positions the novel compound, 4,5,6,7-Tetrahydro-1-benzothien-2-ylmethanol, within the broader context of established multi-kinase inhibitors. While its precise kinase inhibition profile remains to be experimentally determined, the activities of its structural analogs suggest potential for targeting key cancer-related kinases. The provided experimental protocols offer a clear roadmap for the comprehensive characterization of this and other novel kinase inhibitors. Future studies should focus on a broad-panel kinase screen to elucidate the selectivity profile of 4,5,6,7-Tetrahydro-1-benzothien-2-ylmethanol, followed by in-depth cellular and in vivo studies to validate its therapeutic potential. The continued exploration of novel chemical scaffolds like the 4,5,6,7-tetrahydro-1-benzothiophene core is crucial for the development of the next generation of targeted cancer therapies.
References
Staurosporine - Wikipedia.
Sunitinib - Wikipedia.
Dasatinib - Liv Hospital.
Dasatinib: a potent SRC inhibitor in clinical development for the treatment of solid tumors - Future Oncology.
Protein kinase inhibition of clinically important staurosporine analogues - PubMed.
Kinase profile of dasatinib | Download Table - ResearchGate.
staurosporine | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY.
Staurosporine | CAS 62996-74-1 | Protein kinase inhibitor - StressMarq Biosciences Inc.
SUNITINIB - Pfizer.
Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics - Frontiers.
Intrinsic relative preference profile of pan-kinase inhibitor drug staurosporine towards the clinically occurring gatekeeper mutations in Protein Tyrosine Kinases - PubMed.
Cancer growth blockers | Targeted cancer drugs - Cancer Research UK.
Multi-tyrosine kinase inhibitors: exploring immunomodulatory effects on various immune cell types in cancer - PMC.
Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - Taylor & Francis Online.
Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update - ScienceDirect.
List of Multikinase inhibitors - Drugs.com.
Popular Kinase Inhibitors List, Drug Prices and Medication Information - GoodRx.
Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PMC.
N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amides as potent, selective, inhibitors of JNK2 and JNK3 - PubMed.
Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer - PMC.
Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PubMed.
Assessment of Biological Activity of Low Molecular Weight 1,4-Benzoquinone Derivatives - MDPI.
(PDF) Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review - ResearchGate.
Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC.
Synthesis and Biological Evaluation of Novel 4,5,6,7-Tetrahydrobenzo[D]-Thiazol-2-Yl Derivatives Derived from Dimedone with Anti-Tumor, C-Met, Tyrosine Kinase and Pim-1 Inhibitions - ResearchGate.
Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry.
2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole: a novel powerful and selective inhibitor of protein kinase CK2 - PubMed.
Potent MOR Agonists from 2′-Hydroxy-5,9-dimethyl-N-phenethyl Substituted-6,7-benzomorphans and from C8-Hydroxy, Methylene and Methyl Derivatives of N-Phenethylnormetazocine - MDPI.
(PDF) "Design and Synthesis of 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives: A Computational Approach to EGFR Inhibition and Anticancer Activity" - ResearchGate.
The Reaction of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophenes with Benzoyl-Isothiocyanate: Synthesis of Annulated Thiophene Derivatives and Their Antitumor Evaluations - SCIRP.
A Comparative Guide to Purity Validation of 4,5,6,7-Tetrahydro-1-benzothien-2-ylmethanol: Elemental Analysis vs. Alternative Methods
In the landscape of pharmaceutical development and chemical research, the meticulous verification of a compound's purity is not merely a procedural step but a cornerstone of scientific validity and product safety. For a...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical development and chemical research, the meticulous verification of a compound's purity is not merely a procedural step but a cornerstone of scientific validity and product safety. For a molecule like 4,5,6,7-Tetrahydro-1-benzothien-2-ylmethanol, an intermediate with potential applications in medicinal chemistry, ensuring its purity is paramount.[1][2][3][4] This guide provides an in-depth comparison of elemental analysis with other prevalent analytical techniques for the purity validation of this compound, offering a rationale-driven approach for researchers, scientists, and drug development professionals.
The Critical Role of Purity in Drug Development
The journey of a drug candidate from discovery to clinical application is paved with rigorous testing and validation at every stage. The purity of an active pharmaceutical ingredient (API) or its intermediates directly influences its safety, efficacy, and stability. Impurities, even in trace amounts, can lead to undesirable side effects, reduced therapeutic efficacy, or instability of the final drug product.[5][6] Therefore, employing robust and appropriate analytical methods for purity determination is a non-negotiable aspect of regulatory compliance and quality assurance in the pharmaceutical industry.[7][8]
4,5,6,7-Tetrahydro-1-benzothien-2-ylmethanol is a sulfur-containing heterocyclic organic compound. Its structure, featuring a fused thiophene and cyclohexane ring system with a hydroxymethyl substituent, makes it a valuable building block in organic synthesis.[9] The presence of carbon, hydrogen, sulfur, and oxygen atoms in its molecular formula (C₉H₁₂OS) dictates the primary analytical approaches for its purity assessment.
Elemental Analysis: The Fundamental Approach
Elemental analysis, particularly CHNS/O analysis, is a foundational technique for determining the elemental composition of a compound.[10][11] It provides a quantitative measure of the mass percentages of carbon, hydrogen, nitrogen, sulfur, and oxygen in a sample.[12] For a newly synthesized compound like 4,5,6,7-Tetrahydro-1-benzothien-2-ylmethanol, elemental analysis serves as a primary confirmation of its empirical formula.
The Causality Behind the Method
The principle of modern elemental analysis lies in the complete combustion of a small, precisely weighed sample in an oxygen-rich environment.[11][12] This high-temperature combustion converts the constituent elements into simple gases: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and sulfur to sulfur dioxide (SO₂). These gases are then separated and quantified by various detection methods, most commonly thermal conductivity detection or infrared spectroscopy.[10][12]
The power of elemental analysis lies in its ability to provide a direct measure of the elemental composition, which is then compared to the theoretical values calculated from the compound's molecular formula. A close correlation between the experimental and theoretical values (typically within ±0.4%) is strong evidence of the compound's purity.[13]
Experimental Protocol: Elemental Analysis of 4,5,6,7-Tetrahydro-1-benzothien-2-ylmethanol
Objective: To determine the weight percentages of Carbon, Hydrogen, and Sulfur in a sample of 4,5,6,7-Tetrahydro-1-benzothien-2-ylmethanol and compare them to the theoretical values.
Instrumentation: A modern CHNS elemental analyzer.[14][15]
Methodology:
Sample Preparation: Accurately weigh approximately 2-3 mg of the dried 4,5,6,7-Tetrahydro-1-benzothien-2-ylmethanol sample into a tin capsule using a microbalance.
Instrument Calibration: Calibrate the instrument using a certified organic standard with known C, H, and S content (e.g., sulfanilamide).
Combustion: Introduce the sample into the combustion furnace, which is typically heated to around 900-1000°C. The sample undergoes rapid and complete combustion in a stream of pure oxygen.
Gas Separation and Detection: The resulting gaseous products (CO₂, H₂O, SO₂) are passed through a separation column (often a gas chromatography column) to resolve them. A thermal conductivity detector (TCD) then measures the concentration of each gas.
Data Analysis: The instrument's software calculates the percentage of each element based on the detector's response and the initial sample weight.
Theoretical Values for C₉H₁₂OS:
Carbon (C): 63.49%
Hydrogen (H): 7.10%
Sulfur (S): 18.83%
Oxygen (O): 10.57% (often determined by difference)
A result where the experimental values are within ±0.4% of these theoretical values indicates a high degree of purity.
Alternative Purity Validation Methods
While elemental analysis is a powerful tool for confirming elemental composition, it may not detect impurities with a similar elemental makeup to the main compound.[16] Therefore, orthogonal analytical techniques are crucial for a comprehensive purity assessment.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis for purity determination and impurity profiling.[17] It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).
Principle: For a compound like 4,5,6,7-Tetrahydro-1-benzothien-2-ylmethanol, a reversed-phase HPLC method would be suitable. The nonpolar stationary phase would retain the relatively nonpolar analyte, while a polar mobile phase would elute it. Impurities with different polarities will have different retention times, allowing for their separation and quantification.
Advantages over Elemental Analysis:
Impurity Profiling: HPLC can separate and quantify individual impurities, providing a more detailed picture of the sample's purity.[17]
Higher Sensitivity: HPLC can detect impurities at much lower levels than elemental analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds.[18][19] It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.
Principle: The sample is vaporized and injected into a gas chromatograph, where components are separated based on their boiling points and interactions with the stationary phase.[19] The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification.[19]
Advantages over Elemental Analysis:
Structural Information: GC-MS provides structural information about impurities, aiding in their identification.[5]
Exceptional Sensitivity: It can detect and identify trace-level impurities.[20]
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
NMR spectroscopy is a powerful tool for structure elucidation, and its quantitative application (qNMR) has gained significant traction for purity determination.[21][22]
Principle: qNMR relies on the principle that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[21] By integrating the signals of the analyte and a certified internal standard of known concentration, the absolute purity of the analyte can be determined with high accuracy.[23][24]
Advantages over Elemental Analysis:
Primary Method: qNMR can be a primary ratio method of measurement, providing traceability to the International System of Units (SI).[24]
Structural Confirmation: It simultaneously provides structural confirmation of the main compound and any detectable impurities.[24]
Comparative Analysis of Purity Validation Methods
The choice of analytical method depends on the specific requirements of the analysis, including the stage of drug development, the nature of potential impurities, and regulatory expectations.
Simple, fast, and inexpensive for confirming elemental formula.[10]
Excellent for routine purity testing and impurity profiling.
Gold standard for volatile impurity identification.[18]
Primary method for absolute purity determination without a specific reference standard for the analyte.[25]
Limitations
Does not provide information on the nature of impurities.[16]
Requires a reference standard for the main compound for accurate quantification.
Limited to thermally stable and volatile compounds.[18]
Requires a certified internal standard and can be complex to set up.[23]
Workflow and Decision-Making in Purity Validation
The selection of an appropriate purity validation strategy involves a logical progression of analytical techniques.
Caption: Workflow for the comprehensive purity validation of 4,5,6,7-Tetrahydro-1-benzothien-2-ylmethanol.
The decision on which method to prioritize can be guided by a logical flow.
Caption: Decision-making flow for selecting a purity validation method.
Conclusion and Recommendations
The validation of 4,5,6,7-Tetrahydro-1-benzothien-2-ylmethanol purity requires a multi-faceted analytical approach. Elemental analysis serves as an indispensable first step to confirm the elemental composition and provide a fundamental measure of purity. However, it should not be used in isolation.
For routine quality control and a detailed understanding of the impurity profile, High-Performance Liquid Chromatography (HPLC) is the method of choice due to its high resolving power and sensitivity.
When volatile impurities are a potential concern, arising from residual solvents or synthetic by-products, Gas Chromatography-Mass Spectrometry (GC-MS) offers unparalleled sensitivity and specificity for their identification and quantification.
For the establishment of a high-purity reference standard or when an absolute purity value is required without a specific standard for the analyte, Quantitative Nuclear Magnetic Resonance (qNMR) stands out as a powerful and accurate primary method.
References
AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. AZoM.com. [Link]
University of York. Quantitative NMR Spectroscopy. University of York. [Link]
JEOL. (2022, December 19). qNMR - Quantitative Analysis by NMR. JEOL. [Link]
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2013). Universal Quantitative NMR Analysis of Complex Natural Samples. Journal of Natural Products, 76(9), 1789–1803. [Link]
RSSL. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. RSSL. [Link]
ResolveMass Laboratories Inc. (2025, June 6). GC-MS Method Development in Canada and US. ResolveMass Laboratories Inc. [Link]
Medistri SA. (2024, August 12). GC/MS Identification of Impurities. Medistri SA. [Link]
Cerium Laboratories. (2023, October 25). Advanced TD-GC-MS Technique to Identify and Control Organic Contamination. Cerium Laboratories. [Link]
Kandioller, W., & Keppler, B. K. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 9(2), 245-248. [Link]
ResearchGate. (2023, November 26). Determination of sulfur in organic compounds using a barium-selective electrode. [Link]
Agilent. ELEMENTAL IMPURITY ANALYSIS IN REGULATED PHARMACEUTICAL LABORATORIES. Agilent. [Link]
Reagecon. Standards for Elemental Impurities in Pharmaceuticals. Reagecon. [Link]
Crea Analytical. Total Sulfur Analysis. Crea Analytical. [Link]
Journal of Medicinal Chemistry. (2023, May 12). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. ACS Publications. [Link]
Defense Technical Information Center. THE DETERMINATION OF SULFUR IN ORGANIC COMPOUNDS. DTIC. [Link]
Intertek. Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Intertek. [Link]
Element. Pharmaceutical Material Sciences Testing. Element. [Link]
National Center for Biotechnology Information. (2023, June 8). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. PubMed. [Link]
PubMed. (2023, June 8). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. [Link]
Chromatography Forum. (2006, June 16). How to identified the purity of standard substance?. [Link]
ResearchGate. Elemental analysis: an important purity control but prone to manipulations. [Link]
ACS Publications. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators. [Link]
MDPI. (2021, July 31). 1-Tosyl-6-vinyl-4,5,6,7-tetrahydro-1H-benzo [d] imidazole-2-amine. [Link]
ResearchGate. Progress in the synthesis of 4,5,6,7-tetrahydroindoles. [Link]
World Journal of Pharmaceutical Research. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]
National Center for Biotechnology Information. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. [Link]
National Center for Biotechnology Information. Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. [Link]
Organic Syntheses. (2019, January 11). Preparation of 2,4,5,6-Tetra(9H-carbazol-9- yl)isophthalonitrile. [Link]
ResearchGate. (2015, January 20). Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review. [Link]
A Senior Application Scientist's Guide to Bioisosteres of the Benzothiophene Scaffold in Drug Design
For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of modern medicinal chemistry. The benzothiophene scaffold, a privileged bicyclic aromatic he...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of modern medicinal chemistry. The benzothiophene scaffold, a privileged bicyclic aromatic heterocycle, is a constituent of numerous marketed drugs, including the selective estrogen receptor modulator (SERM) raloxifene and the 5-lipoxygenase inhibitor zileuton.[1] Its derivatives have demonstrated a wide array of pharmacological activities, from anticancer and anti-inflammatory to antimicrobial and antidiabetic effects.[1][2] However, as with any scaffold, the pursuit of optimized pharmacokinetic and pharmacodynamic profiles often necessitates its modification.
This guide provides an in-depth technical comparison of key bioisosteres of the benzothiophene scaffold. We will delve into the rationale behind their selection, compare their physicochemical and pharmacological properties with supporting experimental data, and provide detailed methodologies for their synthesis and evaluation. Our focus is to equip you with the knowledge to make informed decisions in your drug design endeavors, moving beyond simple structural analogy to a nuanced understanding of how subtle changes can profoundly impact a molecule's behavior.
The Principle of Bioisosteric Replacement
Bioisosterism is a powerful strategy in drug design that involves the substitution of a functional group or moiety with another that possesses similar physicochemical properties, with the aim of retaining or improving biological activity while optimizing other properties such as metabolic stability, solubility, or toxicity.[3][4] The replacement of a benzothiophene ring with a bioisostere is not merely a structural swap; it is a hypothesis-driven approach to fine-tune the electronic, steric, and lipophilic character of a molecule to enhance its drug-like properties.
This guide will focus on the most common and impactful bioisosteres of the benzothiophene scaffold: benzofuran , indole , thienopyridines , and azaindoles .
Caption: Key bioisosteric replacements for the benzothiophene scaffold.
Comparative Physicochemical Properties: A Tale of Two Rings and a Heteroatom Swap
The choice of a bioisostere is fundamentally guided by its impact on a molecule's physicochemical properties, which in turn govern its absorption, distribution, metabolism, and excretion (ADME) profile. The substitution of the sulfur atom in benzothiophene with an oxygen (benzofuran) or a nitrogen-hydrogen group (indole), or the replacement of a carbon in the benzene ring with a nitrogen (thienopyridines and azaindoles), leads to significant, predictable changes.
Property
Benzothiophene
Benzofuran
Indole
Thienopyridine
Azaindole
General Observations and Implications
Molecular Weight
~134.2 g/mol
~118.1 g/mol
~117.1 g/mol
~135.2 g/mol
~118.1 g/mol
Benzofuran and indole offer a reduction in molecular weight, which can be advantageous for improving ligand efficiency.
logP (Lipophilicity)
~2.7
~2.6
~2.1
Varies
Generally Lower
The introduction of a nitrogen atom, especially the N-H in indole and the pyridine nitrogen in azaindoles, generally decreases lipophilicity and can improve aqueous solubility.[5]
pKa
Non-ionizable
Non-ionizable
~17 (N-H)
~5-6 (pyridine N)
Varies (basic N, acidic NH)
The introduction of ionizable nitrogen atoms in thienopyridines and azaindoles can profoundly impact solubility, receptor interactions, and pharmacokinetic properties.
Dipole Moment
~0.8 D
~0.7 D
~2.1 D
Varies
Varies
The larger dipole moment of indole can lead to different interactions with biological targets compared to the less polar benzothiophene and benzofuran.
Aromaticity/Stability
More stable
Weaker aromaticity
Aromatic
Aromatic
Aromatic
Benzothiophene is more aromatic and stable than benzofuran, whose furan ring is more susceptible to cleavage.[6]
Hydrogen Bonding
Acceptor (S)
Acceptor (O)
Donor (N-H) & Acceptor (π-system)
Acceptor (N)
Donor (N-H) & Acceptor (N)
The ability of indole and azaindoles to act as hydrogen bond donors introduces a significant new interaction potential with biological targets.
Note: The values presented are approximate and can vary based on substitution patterns. The data is compiled from various sources for the parent scaffolds.
Impact on Biological Activity and Metabolism: Case Studies
The true test of a bioisosteric replacement lies in its effect on biological activity and metabolic stability. While the impact on potency is target-dependent, general trends in metabolic fate can often be predicted.
Case Study 1: Raloxifene Analogues - A SERM Story
Raloxifene is a cornerstone example of a benzothiophene-containing drug.[1] Its structure-activity relationship (SAR) has been extensively studied, providing a rich dataset for understanding the role of the benzothiophene core. Studies on raloxifene analogues have shown that replacing the benzothiophene with a benzofuran can result in a minor decrease in estrogen receptor (ER) binding affinity, potentially due to the increased polarity of the oxygen atom.[7] Conversely, other studies have designed novel furo[8]benzofuran derivatives as raloxifene analogues, demonstrating that scaffold hopping to a related oxygen-containing heterocycle can yield potent anti-breast cancer agents.[9] This highlights that while direct replacement may have a modest effect, using the bioisosteric principle to inspire novel scaffolds can be a fruitful approach.
Case Study 2: Zileuton and 5-Lipoxygenase Inhibition
Zileuton inhibits the enzyme 5-lipoxygenase (5-LOX), which is involved in the biosynthesis of leukotrienes.[10] The benzothiophene moiety is crucial for its activity. In a study of Zileuton-hydroxycinnamic acid hybrids, it was found that the benzothiophene subunit was essential for the inhibition of 5-LOX product biosynthesis.[10] While direct bioisosteric replacements of the benzothiophene in Zileuton are not as widely published as for raloxifene, the principle remains a valid strategy for lead optimization to, for example, improve metabolic stability or reduce potential off-target effects.
Metabolic Stability: The Azaindole Advantage
A significant driver for employing bioisosteres is to improve metabolic stability. Aromatic rings are often susceptible to oxidation by cytochrome P450 (CYP) enzymes. The introduction of a nitrogen atom into the ring system, as in thienopyridines and particularly azaindoles, can significantly alter the electronic properties and render the scaffold less prone to metabolism.[11] For instance, in many kinase inhibitor programs, the replacement of an indole with an azaindole has led to improved metabolic stability and pharmacokinetic profiles.[12]
Caption: Bioisosteric replacement of benzothiophene with azaindole can lead to improved metabolic stability.
Experimental Protocols: A Practical Guide
To facilitate your own comparative studies, this section provides detailed methodologies for the synthesis of key bioisosteres and for essential in vitro assays.
Synthesis of a Benzofuran Derivative from a Phenol
This protocol describes a general method for the synthesis of a 2-substituted benzofuran from a phenol and an α-haloketone.
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted phenol (1.0 eq) in anhydrous DCM.
Cool the solution to 0 °C using an ice bath.
Slowly add TiCl₄ (1.1 eq) to the solution. The mixture may change color.
Add the α-haloketone (1.0 eq) to the reaction mixture.
Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, carefully quench the reaction by slowly adding it to a saturated aqueous solution of NaHCO₃.
Transfer the mixture to a separatory funnel and extract with DCM (3x).
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
Filter the drying agent and concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired benzofuran derivative.[8]
Synthesis of a 3-Aminothieno[2,3-b]pyridine Derivative
This protocol outlines a common method for the synthesis of a 3-aminothieno[2,3-b]pyridine, a versatile intermediate.
Materials:
2-Mercaptonicotinonitrile derivative
α-haloester or α-haloketone (e.g., ethyl bromoacetate)
Potassium hydroxide (KOH) or sodium ethoxide (NaOEt)
N,N-Dimethylformamide (DMF) or ethanol
Standard laboratory glassware
Procedure:
In a round-bottom flask, dissolve the 2-mercaptonicotinonitrile derivative (1.0 eq) in DMF or ethanol.
Add a base such as KOH or NaOEt (1.1 eq) and stir at room temperature for 30 minutes.
Add the α-haloester or α-haloketone (1.0 eq) to the reaction mixture.
Stir the reaction at room temperature or with gentle heating for 2-12 hours, monitoring by TLC.
Upon completion, pour the reaction mixture into ice-water.
Collect the resulting precipitate by filtration, wash with water, and dry.
The intermediate can then be cyclized to the 3-aminothieno[2,3-b]pyridine by heating in a suitable solvent (e.g., ethanol) with a catalytic amount of a base like piperidine.[13][14]
In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
This assay is a standard method to assess the intrinsic clearance of a compound.
Materials:
Test compound and positive control (e.g., a rapidly metabolized compound)
Human Liver Microsomes (HLM)
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
Phosphate buffer (pH 7.4)
Acetonitrile (ACN) with an internal standard for quenching and analysis
96-well plates, incubator, LC-MS/MS system
Procedure:
Prepare a stock solution of the test compound in DMSO.
In a 96-well plate, add the test compound to the phosphate buffer.
Pre-incubate the plate at 37°C for 5-10 minutes.
Initiate the metabolic reaction by adding a pre-warmed solution of HLM and the NADPH regenerating system.
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold ACN containing an internal standard.
Centrifuge the plate to pellet the precipitated proteins.
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
Plot the natural log of the percentage of remaining parent compound versus time. The slope of the linear regression will give the elimination rate constant (k). The half-life (t½) can be calculated as 0.693/k, and the intrinsic clearance (CLint) can be determined from the half-life and the protein concentration.[8][15]
MTT Cytotoxicity Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
96-well plates, incubator, microplate reader
Procedure:
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
Treat the cells with various concentrations of the test compound and a vehicle control.
Incubate for a specified period (e.g., 24, 48, or 72 hours).
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
Add the solubilization solution to each well to dissolve the formazan crystals.
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[6][9]
Conclusion: A Strategic Choice in Drug Design
The decision to replace a benzothiophene scaffold with a bioisostere is a nuanced one, driven by the specific goals of a drug discovery program. While benzothiophene remains a highly valuable and versatile scaffold, its bioisosteres offer a powerful toolkit for medicinal chemists to address challenges related to potency, selectivity, and pharmacokinetics.
Benzofuran offers a subtle modification, reducing molecular weight and slightly altering electronic properties.
Indole introduces a hydrogen bond donor, significantly changing the interaction profile and often improving solubility.
Thienopyridines and Azaindoles provide a means to modulate pKa, enhance solubility, and, crucially, improve metabolic stability.
By understanding the comparative properties and leveraging the experimental protocols outlined in this guide, researchers can rationally design and synthesize novel compounds with improved therapeutic potential. The continued exploration of these bioisosteric relationships will undoubtedly remain a fruitful and essential strategy in the quest for safer and more effective medicines.
References
BenchChem. (2025). A Comparative Guide to the Metabolic Stability of Indoline and Azaindole Compounds. BenchChem.
BenchChem. (2025). A Comparative Spectroscopic Analysis of Benzofuran and its Heterocyclic Analogues: Indole and Benzothiophene. BenchChem.
BenchChem. (2025).
Benzothiophene: Assorted Bioactive Effects - International Journal of Pharmaceutical Sciences. (2024, June 10). International Journal of Pharmaceutical Sciences.
Black, L. J., et al. (1998). Synthesis and Pharmacology of Conformationally Restricted Raloxifene Analogues: Highly Potent Selective Estrogen Receptor Modulators. Journal of Medicinal Chemistry, 41(16), 2919–2928.
Merck Millipore.
Mohamed, A. A., et al. (2012). Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridines, and related compounds.
Qi, X., et al. (2023). Design, synthesis and biological activity against estrogen receptor-dependent breast cancer of furo[8]benzofuran derivatives. Arabian Journal of Chemistry, 16(1), 104411.
Rageb, A. H., et al. (2016). Synthesis of new thieno[2,3-b]pyridine derivatives as pim-1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 165–173.
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
USP. (2024). [Zileuton Related Compound B (50 mg) (2-(Benzo[b]thien-2-oyl)benzo[b]thiophene)].
Wernevik, J., et al. (2020). Protocol for the Human Liver Microsome Stability Assay.
Abcam. MTT assay protocol.
Bio-protocol. Anticancer assay (MTT).
ChemicalBook. (2024, December 16). 7-Azaindole: Uses and Synthesis.
DNDi. (2019, October 31). Bioorganic & Medicinal Chemistry Letters.
BenchChem. (2025). comparative study of thiophene versus benzene bioisosteres in drug design.
Lambrinidis, G., et al. (2021). Design, synthesis, and biological evaluation of new raloxifene analogues of improved antagonist activity and endometrial safety. Bioorganic Chemistry, 106, 104482.
Merck Millipore. (n.d.).
Gaikwad, P. L., et al. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research, 2(4), 2249-3387.
Barreiro, E. J., & Fraga, C. A. M. (2001).
Pathak, S., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854.
Sharma, N., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9.
Tutorsglobe.com. Benzofuran, Benzothiophene and Indoles, Chemistry tutorial.
Ashby, J., et al. (1999). Activity of Raloxifene in Immature and Ovariectomized Rat Uterotrophic Assays. Toxicological Sciences, 52(2), 178–187.
Zhou, J., et al. (2014). Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. Journal of Biological Chemistry, 289(39), 27147–27156.
Blagg, J. (2014). Bioisosteres and Scaffold Hopping in Medicinal Chemistry.
BenchChem. (2025). A Comparative Analysis of Benzothiophene Synthesis Routes for Researchers.
Gauthier, C., et al. (2020). New Zileuton-Hydroxycinnamic Acid Hybrids: Synthesis and Structure-Activity Relationship towards 5-Lipoxygenase Inhibition. Molecules, 25(20), 4716.
Request PDF. Multitarget Drugs: Synthesis and Preliminary Pharmacological Characterization of Zileuton Analogues Endowed with Dual 5-LO Inhibitor and NO-Dependent Activities.
PharmaBlock. Azaindoles in Medicinal Chemistry.
Kumar, A., et al. (2023). Design and Synthesis of the Linezolid Bioisosteres to Resolve the Serotonergic Toxicity Associated with Linezolid. Pharmaceuticals, 16(7), 999.
ACS Publications. (2024, December 20). Synthesis of Aminated C-3 Aryloylated Benzofuran, Furopyridine, Benzothiophene, and Indole Derivatives from 1,6-Enyne and N-Aminopyridinium Salt in Visible Light. The Journal of Organic Chemistry.
ResearchGate. (2026, March 1). Bioisosterism of Fluorine and Cyano as Indole Substituents.
RSC Publishing.
Wünsch, B., et al. (2019). Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[13]annulene-scaffold. RSC Medicinal Chemistry, 10(2), 241–251.
Wassermann, A. M., & Bajorath, J. (2011). Large-scale exploration of bioisosteric replacements on the basis of matched molecular pairs. Future Medicinal Chemistry, 3(5), 505–524.
Besson, T., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19694–19732.
MeCour Temperature Control. Validation of a Phase I and Phase II Metabolic Stability Assay in Subcellular Fractions.
Semantic Scholar. (2024, February 9).
Abdel-Aziz, M., et al. (2026). Design, synthesis and docking studies of new benzothiophene and benzothienopyran derivatives as topoisomerase I inhibitors with potential immunomodulatory action via cGAS-STING signaling pathway. Bioorganic Chemistry, 168, 109757.
In Vivo vs. In Vitro Activity of 4,5,6,7-Tetrahydrobenzothiophene Derivatives: A Comprehensive Pharmacological Guide
Executive Summary The 4,5,6,7-tetrahydro-1-benzothien-2-ylmethanol scaffold (and its broader tetrahydrobenzothiophene class) represents a highly privileged chemical space in modern drug discovery. As an application scien...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 4,5,6,7-tetrahydro-1-benzothien-2-ylmethanol scaffold (and its broader tetrahydrobenzothiophene class) represents a highly privileged chemical space in modern drug discovery. As an application scientist evaluating these compounds, the primary challenge lies in bridging the gap between exceptional in vitro target engagement and viable in vivo pharmacokinetics (PK). This guide objectively compares the performance of these derivatives across multiple therapeutic areas—including immunology, oncology, and metabolic diseases—and provides validated experimental frameworks for their evaluation.
Mechanistic Target Engagement (In Vitro Profiling)
Tetrahydrobenzothiophene derivatives exhibit potent in vitro activity across diverse biological targets due to their rigid, lipophilic core, which fits optimally into hydrophobic protein pockets.
RORγt Modulation (Immunology): In the context of autoimmune diseases, 2,3-derivatives of 4,5,6,7-tetrahydrobenzothiophene act as potent inverse agonists of the Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt). In vitro TR-FRET assays demonstrate that these compounds inhibit RORγt ligand-binding domain (LBD) coactivator binding at nanomolar concentrations (IC
50
< 100 nM)[1]. Mechanistically, they induce steric clashes and utilize push-pull mechanisms to destabilize the protein conformation, effectively blocking Th17 cell polarization[2].
Apoptosis Induction (Oncology): Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives have been evaluated against MCF-7 and HepG-2 breast cancer cell lines. Flow cytometric analyses reveal that these agents induce apoptosis, achieving up to a 26.86% reduction in cell viability with IC
50
values ranging from 23.2 to 95.9 μM[3].
Anti-Inflammatory Activity: Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives significantly inhibit the release of Nitric Oxide (NO) in LPS-stimulated macrophages in a dose-dependent manner by blocking the NF-κB and MAPK signaling pathways[4].
Mechanism of RORγt inhibition by tetrahydrobenzothiophene derivatives.
The Translation Gap: In Vivo Efficacy vs. ADME Liabilities
The transition from in vitro potency to in vivo efficacy is frequently hindered by the inherent physicochemical properties of the tetrahydrobenzothiophene scaffold—specifically, its lipophilicity (often LogP > 4) and poor aqueous solubility[1].
Successful Translation: In murine models of Th17 polarization, optimized derivatives successfully blocked T cell differentiation into Th17 and Tc17 lineages, proving their viability for organ-specific therapies[1]. Similarly, in murine breast cancer xenograft models, lead compounds achieved a significant 26.6% decrease in solid tumor mass[3]. Furthermore, select derivatives demonstrated robust in vivo anti-inflammatory activity in rat paw edema models, exhibiting efficacy comparable to the reference drug Indomethacin[4].
Translation Failure: Conversely, when evaluating 1H-pyrazole-4-carbonyl-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives as gut-selective NaPi2b inhibitors for hyperphosphatemia, compounds showed excellent in vitro suppression but failed to suppress phosphate absorption in vivo in Sprague-Dawley rats. This failure was directly attributed to the high hydrophobicity of the compounds, which severely limited their bioavailability[5].
ADME-driven translation workflow for tetrahydrobenzothiophene derivatives.
Comparative Data Analysis
To objectively evaluate the scaffold's utility, the following table synthesizes the quantitative performance of various tetrahydrobenzothiophene derivatives across both testing environments.
To ensure scientific integrity and reproducibility, the following methodologies outline the critical steps for evaluating these derivatives, designed specifically to account for the scaffold's unique chemical behavior.
Protocol A: In Vitro TR-FRET RORγt Coactivator Binding Assay
Rationale: TR-FRET is chosen over standard ELISA due to its superior signal-to-noise ratio and ability to mitigate compound auto-fluorescence, which is critical when screening the conjugated ring systems of tetrahydrobenzothiophenes.
Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 50 mM KCl, 1 mM DTT, 0.1% BSA). The inclusion of BSA is critical to prevent the highly lipophilic derivatives from adhering to the plastic microplate walls.
Protein-Ligand Complex: Incubate 5 nM GST-tagged RORγt-LBD with test compounds (serial dilutions from 10 μM to 0.1 nM) in 384-well plates for 15 minutes at room temperature.
Fluorophore Addition: Add 10 nM of biotinylated SRC1 coactivator peptide, followed by 2 nM Europium-labeled anti-GST antibody (donor) and 10 nM Streptavidin-APC (acceptor).
Equilibration: Seal the plate and incubate in the dark for 1 hour to reach thermodynamic equilibrium.
Data Acquisition: Read the plate on a multi-mode microplate reader (excitation at 340 nm; emission at 615 nm and 665 nm).
Validation: Calculate the 665/615 nm emission ratio. Use Ursolic acid (known IC
50
~90 nM) as a positive control to validate assay sensitivity[2].
Protocol B: In Vivo Murine Breast Cancer Xenograft Model
Rationale: Subcutaneous xenografts provide a quantifiable measure of tumor regression, allowing direct correlation between in vitro apoptosis induction and in vivo anti-tumor efficacy.
Cell Preparation: Harvest MCF-7 cells in the exponential growth phase. Resuspend in PBS/Matrigel (1:1) at a concentration of
5×106
cells/mL.
Inoculation: Inject 100 μL of the cell suspension subcutaneously into the right flank of 6-week-old female BALB/c nude mice.
Randomization: Monitor tumor growth using digital calipers. Once tumors reach ~100 mm³, randomize mice into vehicle control and treatment groups (n=8/group).
Dosing Regimen: Administer the tetrahydrobenzothiophene derivative via intraperitoneal (i.p.) injection at 20 mg/kg/day for 14 days. Note: Formulate the compound in 5% DMSO / 95% Corn Oil to overcome poor aqueous solubility.
Monitoring & Endpoint: Measure tumor volume (
V=length×width2/2
) every 3 days. Euthanize mice on day 15.
Validation: Excise and weigh the solid tumors. A successful assay should demonstrate a statistically significant reduction in tumor mass (>25%) compared to the vehicle group[3].
References
Fouda, A. et al. "Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt." Journal of Medicinal Chemistry. URL: [Link]
Fouda, A. et al. "In Vitro DMPK Assessment and Solubility Evaluation of 2,3-Derivatives of 4,5,6,7-Tetrahydro-benzothiophene Modulators of RORγt." Figshare. URL: [Link]
"Design, synthesis and biological evaluation of novel 1H-pyrazole-4-carbonyl-4,5,6,7-tetrahydrobenzo [b]thiophene derivatives as gut-selective NaPi2b inhibitors." Bioorganic & Medicinal Chemistry. URL: [Link]
"Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evaluation." Molecules. URL: [Link]
"Design, Synthesis, and Biological Activity of Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine Derivatives as Anti-Inflammatory Agents." Molecules / PMC. URL: [Link]
ADME profiling and toxicity prediction of novel benzothiophene derivatives.
A Comprehensive Guide to ADME-Tox Profiling of Novel Benzothiophene Derivatives: In Silico Predictions vs. In Vitro Validation Benzothiophene derivatives are highly privileged scaffolds in medicinal chemistry, exhibiting...
Author: BenchChem Technical Support Team. Date: March 2026
A Comprehensive Guide to ADME-Tox Profiling of Novel Benzothiophene Derivatives: In Silico Predictions vs. In Vitro Validation
Benzothiophene derivatives are highly privileged scaffolds in medicinal chemistry, exhibiting profound anticancer, anti-inflammatory, and neuroprotective activities. However, the transition from a highly active in vitro hit to a viable clinical candidate is frequently derailed by poor pharmacokinetics (PK) or unacceptable toxicity.
As a Senior Application Scientist, I advocate for a synergistic approach: pairing high-throughput in silico predictions with rigorous in vitro empirical validation. This guide objectively compares computational ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling against traditional in vitro assays, providing actionable, self-validating protocols for evaluating novel benzothiophene derivatives.
The Comparative Strategy: In Silico vs. In Vitro ADME-Tox
Why do we need both methodologies? Computational tools rapidly filter vast chemical spaces by predicting Lipinski's Rule of Five compliance, gastrointestinal absorption, and LD50 values based on 2D structural fragments and machine-learning models. However, in silico models cannot fully account for complex biological nuances, such as atypical CYP450 metabolism or cell-specific efflux mechanisms.
Therefore, in vitro assays are mandatory to establish mechanistic causality and validate computational hypotheses. In silico profiling dictates what to test, while in vitro validation confirms how the molecule actually behaves in a biological system.
Integrated In Silico and In Vitro ADME-Tox Workflow for Benzothiophene Derivatives.
In Silico Profiling: Predictive Performance
Using recent data on novel benzothiophene derivatives, such as 1[1] and 2[2], we can compare their predicted profiles using industry-standard tools like 3[3] and 4[4].
Table 1: In Silico ADME-Tox Predictions for Representative Benzothiophene Derivatives
Compound Class
Representative Scaffold
Predicted GI Absorption (SwissADME)
BBB Permeability (BOILED-Egg)
Predicted LD50 (ProTox-II)
Toxicity Class
Phenylbenzothiophene
IPBT
High
Yes
>1000 mg/kg
Class 4 (Low)
Benzothiophene-Chalcone
Compound 5f
High
No
450 mg/kg
Class 4 (Moderate)
Benzothiophene Analog
BT_ER_15f
Moderate
No
800 mg/kg
Class 4 (Low)
Causality Check: The planar structure and sulfur atom of the benzothiophene core inherently enhance lipophilicity. This structural feature drives high gastrointestinal (GI) absorption but also increases the risk of off-target tissue accumulation[1]. We utilize the BOILED-Egg model to predict Blood-Brain Barrier (BBB) crossover—a critical requirement for neuro-targeted chalcones but a severe liability for peripheral anti-inflammatory drugs.
In Vitro Validation: Self-Validating Experimental Protocols
To ensure trustworthiness and scientific integrity, every protocol must include internal controls. A protocol without a positive and negative control is merely a procedure, not a validated assay.
Objective: Empirically validate the high GI absorption predicted by SwissADME.
Causality: PAMPA isolates passive transcellular permeability from active transport, allowing us to verify if the lipophilicity of the benzothiophene core translates directly to membrane crossing without carrier-protein interference.
Step-by-Step Methodology :
Preparation : Prepare a 10 mM stock of the benzothiophene derivative in DMSO. Dilute to 50 µM in PBS (pH 7.4), ensuring the final DMSO concentration is <1% to prevent artificial membrane disruption.
Membrane Coating : Coat the PVDF filter of the donor plate (e.g., Millipore MultiScreen) with 5 µL of 1% (w/v) lecithin in dodecane. Why? This creates an artificial lipid bilayer mimicking the hydrophobic environment of the intestinal epithelium.
Loading : Add 150 µL of the compound solution to the donor compartment. Add 300 µL of PBS (pH 7.4) to the acceptor compartment.
Incubation : Assemble the sandwich plate and incubate at room temperature for 5 hours without agitation (to maintain the unstirred water layer, simulating the gut wall).
Quantification : Separate the plates. Quantify the compound concentration in both compartments using LC-MS/MS.
Self-Validation : Run Verapamil (high permeability) and Ranitidine (low permeability) concurrently. The assay is only valid if Verapamil
Papp>10×10−6
cm/s and Ranitidine
Papp<1×10−6
cm/s.
Protocol B: Human Liver Microsomal (HLM) Stability Assay
Objective: Assess Phase I metabolic clearance.
Causality: Benzothiophenes are highly susceptible to S-oxidation and aromatic hydroxylation by CYP enzymes. In silico tools often underestimate the rapid clearance of these specific functional groups.
Step-by-Step Methodology :
Reaction Mixture : Combine 0.5 mg/mL HLM protein, 1 µM benzothiophene test compound, and 3.3 mM MgCl2 in 100 mM potassium phosphate buffer (pH 7.4).
Pre-incubation : Incubate at 37°C for 5 minutes to equilibrate the system.
Initiation : Add 1 mM NADPH to initiate the CYP450-mediated reaction. Why? NADPH is the obligate electron donor for CYP enzymes; omitting it in a parallel control sample validates that any observed degradation is specifically CYP-mediated and not due to chemical instability.
Sampling : Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
Analysis : Centrifuge at 4000 rpm for 10 min to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life (
t1/2
) and intrinsic clearance (
CLint
).
Self-Validation : Use Testosterone (high clearance) as a positive control.
Protocol C: MTT Cytotoxicity Assay
Objective: Validate ProTox-II LD50 predictions at the cellular level.
Causality: While ProTox-II predicts systemic acute toxicity, the MTT assay measures mitochondrial metabolic rate, providing a direct, localized readout of cellular viability and organ-specific cytotoxicity[2].
Step-by-Step Methodology :
Seeding : Seed target cells (e.g., HepG2 for hepatotoxicity, SH-SY5Y for neurotoxicity) in a 96-well plate at
1×104
cells/well. Incubate for 24h at 37°C, 5% CO2.
Treatment : Treat cells with serial dilutions of the benzothiophene derivative (1 µM to 200 µM). Include a vehicle control (0.5% DMSO) and a positive control (Doxorubicin).
Incubation : Incubate for 24 to 48 hours.
Labeling : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Why? Viable cells with active metabolism convert the yellow MTT into insoluble purple formazan crystals. Dead cells do not.
Solubilization : Carefully remove the media and add 150 µL of DMSO to dissolve the formazan crystals.
Measurement : Read absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.
Comparative Analysis: Bridging the Gap
When we compare the in silico predictions with in vitro outcomes for benzothiophene derivatives, a clear pattern of correlation and divergence emerges:
Table 2: Correlation of In Silico vs. In Vitro Performance
Parameter
In Silico Prediction Tool
In Vitro Validation Assay
Correlation & Discrepancy Analysis
Permeability
SwissADME (BOILED-Egg)
PAMPA / Caco-2
High correlation for passive diffusion. However, in silico often misses P-gp efflux liabilities, requiring Caco-2 validation.
Metabolism
pkCSM (CYP Substrate)
HLM Stability
Moderate correlation . In silico predicts binding affinity, but HLM reveals the actual kinetic clearance rates (
CLint
).
Toxicity
ProTox-II (LD50)
MTT Assay (HepG2)
Baseline correlation . ProTox-II predicts systemic acute toxicity; MTT reveals specific mitochondrial toxicity and localized cell death.
Conclusion
For the development of novel benzothiophene derivatives, relying solely on computational predictions is a high-risk strategy. In silico platforms like SwissADME and ProTox-II are exceptional for rapid triage and chemical space navigation. However, the definitive proof of a compound's viability rests on robust, self-validating in vitro assays. By understanding the mechanistic causality behind both approaches, drug development professionals can build a resilient, data-driven pipeline that minimizes late-stage clinical attrition.
References
Synthesis, in Silico Pharmaceutical Properties, Anticancer and Anti-Inflammatory Activities of Novel Benzo[b]thiophene Derivativ
Source: OICC Press
URL
Source: PMC (National Institutes of Health)
In Silico Drug Design of Anti-Breast Cancer Agents
Source: MDPI
URL
Insilico toxicity prediction by using ProTox-II computational tools
Source: ASME Press
URL
In Silico ADME and Toxicity Prediction of Benzimidazole Derivatives and Its Cobalt Coordination Compounds.
As functionalized thiophene derivatives become increasingly prevalent in drug discovery and advanced materials science, establishing rigorous lifecycle management protocols is essential. 4,5,6,7-Tetrahydro-1-benzothien-2...
Author: BenchChem Technical Support Team. Date: March 2026
As functionalized thiophene derivatives become increasingly prevalent in drug discovery and advanced materials science, establishing rigorous lifecycle management protocols is essential. 4,5,6,7-Tetrahydro-1-benzothien-2-ylmethanol (often referred to as 4,5,6,7-tetrahydrobenzo[b]thiophene-2-methanol) is a fused-ring organosulfur compound[1].
While it is highly valuable as a synthetic intermediate, its disposal requires precise operational control. The stability of the thiophene ring and the inevitable generation of sulfur oxides (SOx) upon degradation mean that standard organic waste protocols are insufficient. This guide provides the definitive, self-validating operational standard for the safe handling, segregation, and thermal destruction of this compound.
Chemical Profile and Hazard Assessment
To design an effective disposal strategy, we must first analyze the quantitative and structural properties of the target compound. The fused tetrahydrobenzothiophene system imparts significant lipophilicity, while the hydroxymethyl group provides a reactive site[1].
Table 1: Quantitative and Logistical Chemical Profile
Must not be mixed with halogenated streams to optimize incineration costs.
Primary Hazards
Skin/Eye Irritant; Environmental Toxicity
Mandates strict PPE and secondary containment during handling[2].
Combustion Byproducts
CO2, H2O, SO2
Necessitates high-temperature incineration with alkaline scrubbing[3].
Incompatibilities
Strong oxidizers (e.g., Nitric Acid)
Risk of exothermic oxidation of the sulfur atom; requires strict segregation.
Causality Check: Why is segregation critical? Mixing a sulfur-containing compound like 4,5,6,7-Tetrahydro-1-benzothien-2-ylmethanol with strong oxidizers in a generic waste carboy can lead to uncontrolled, exothermic oxidation of the thioether-like sulfur, potentially causing a pressure rupture or fire.
Disposal Workflow and Logistics
The following logical workflow dictates the lifecycle of the chemical from the moment it is declared waste to its final environmental neutralization.
Workflow for the disposal and thermal destruction of sulfur-containing organic waste.
Step-by-Step Methodologies
Protocol A: Laboratory-Level Segregation and Packaging
This protocol ensures that the waste is safely contained and legally compliant for transport to a destruction facility.
Don Appropriate PPE: Equip personnel with nitrile gloves, splash-proof safety goggles, and a flame-resistant laboratory coat.
Causality: The compound is a known skin and eye irritant[2]. Nitrile provides an effective barrier against non-polar organic structures.
Isolate the Waste Stream: Deposit the chemical (and any associated solvent washings) into a chemically compatible, high-density polyethylene (HDPE) waste container specifically designated for "Non-Halogenated, Sulfur-Containing Organic Waste" .
Causality: Keeping halogens out of this specific waste stream prevents the formation of highly corrosive hydrogen halides (e.g., HCl, HBr) during incineration, which require different scrubber parameters than sulfur oxides[3].
Verify Compatibility: Ensure the waste container contains NO strong acids (like concentrated nitric or sulfuric acid) or strong oxidizing agents (like peroxides or permanganates).
Apply GHS Labeling: Affix a standardized hazardous waste label. The label must explicitly state: "Contains: 4,5,6,7-Tetrahydro-1-benzothien-2-ylmethanol (Organosulfur) - DO NOT MIX WITH OXIDIZERS."
Implement Secondary Containment: Place the primary waste container inside a chemically resistant secondary containment tray located in a well-ventilated accumulation area (preferably under continuous negative pressure).
Because of the stable thiophene ring, landfilling or standard chemical neutralization is strictly prohibited. The only self-validating disposal method is thermal destruction[3].
High-Temperature Injection: The waste is injected into a commercial rotary kiln incinerator operating at temperatures exceeding 1000°C .
Causality: The aromatic nature of the thiophene ring makes it highly resistant to thermal breakdown. Temperatures below 800°C risk incomplete combustion, leading to the emission of toxic unburned hydrocarbons and volatile organic sulfur intermediates.
Alkaline Gas Scrubbing: The effluent gas from the combustion chamber is immediately routed through a wet alkaline scrubber system (typically utilizing a sodium hydroxide, NaOH, shower).
Causality: The complete combustion of 4,5,6,7-Tetrahydro-1-benzothien-2-ylmethanol yields carbon dioxide, water, and sulfur dioxide (
SO2
). If released,
SO2
causes severe environmental damage (acid rain). The scrubber neutralizes the gas via the reaction:
SO2+2NaOH→Na2SO3+H2O
, converting the toxic gas into harmless, water-soluble sodium sulfite[3][4].
Emergency Spill Response Protocol
In the event of an accidental release of 4,5,6,7-Tetrahydro-1-benzothien-2-ylmethanol (either as a neat solid/liquid or in solution):
Evacuate and Ventilate: Clear personnel from the immediate vicinity and ensure the fume hood or room ventilation is operating at maximum capacity.
Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth, dry sand, or vermiculite). Do not use combustible materials like sawdust.
Collection: Using non-sparking tools, sweep the absorbed mixture into a heavy-duty disposal bag or a dedicated solid waste container.
Decontamination: Wash the spill surface with a mild detergent and water solution to remove residual lipophilic traces, adding the wash water to the aqueous waste stream.
Final Disposal: Route the collected spill material through the "Non-Halogenated, Sulfur-Containing Organic Waste" stream for incineration as detailed in Protocol B.
References
NextSDS. "(4,5,6,7-Tetrahydro-1-benzothiophen-2-yl)methanol - Chemical Substance Information." NextSDS Substance Database. Available at: [Link]
Google Patents. "GB1558656A - Process for the catalytic incineration of hydrogen sulphide-containing waste gases and a catalyst compositions therefor." Patent Database.